Product packaging for Epetraborole hydrochloride(Cat. No.:CAS No. 1234563-16-6)

Epetraborole hydrochloride

Cat. No.: B560076
CAS No.: 1234563-16-6
M. Wt: 273.52 g/mol
InChI Key: DADYQGIQOBJGIW-HNCPQSOCSA-N
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Description

AN3365 (hydrochloride) is a potent and selective bacterial leucyl-tRNA synthetase inhibitor active against Gram-negative bacteria. It is a member of a novel class of boron-containing compounds, the aminomethyl benzoxoaboroles, that have potential to combat multidrug resistance. It is active against many microbial strains, including strains of Enterobacteriaceae (MIC50/90 = 0.5/1 µg/ml) and the non-fermentative Gram-negative clinical isolates P. aeruginosa, A. baumannii, S. maltophilia, and B. cepacid (MIC50/90s = 4/8, 4/8, 2/4, and 8/32 µg/ml, respectively). However, in a Phase II clinical trial for complicated urinary tract infections, bacterial resistance occurred very rapidly and the study was terminated.>Epetraborole hydrochloride is a novel leucyl-tRNA synthetase (LeuRS) inhibitor, which inhibits protein synthesis by binding /to the terminal adenosine ribose (A76) of leucyl-tRNA synthetase/. It is intended for the treatment of infections caused by Gram-negative bacteria. This compound is a bacteriostatic compound that can against a wide range of anaerobic and Gram-negative bacteria, including multidrug-resistant pathogens, such as extended-spectrum-β-lactamase-, metallo-β-lactamase-, and carbapenemase-producing organism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17BClNO4 B560076 Epetraborole hydrochloride CAS No. 1234563-16-6

Properties

IUPAC Name

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYQGIQOBJGIW-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234563-16-6
Record name Epetraborole hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-(aminomethyl)-7-[(3-hydroxypropyl)oxy]-2,1-benzoxaborol-1(3H)-ol hydrochloride
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Record name EPETRABOROLE HYDROCHLORIDE
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Epetraborole Hydrochloride on Leucyl-tRNA Synthetase (LeuRS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epetraborole is a novel, boron-containing antimicrobial agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[1][2] Its unique mechanism of action, known as Oxaborole tRNA-Trapping (OBORT), offers a promising avenue for combating infections caused by multidrug-resistant bacteria.[3] This technical guide provides a comprehensive overview of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize the inhibition of LeuRS by epetraborole.

Core Mechanism of Action: Oxaborole tRNA-Trapping (OBORT)

Leucyl-tRNA synthetase is a crucial enzyme responsible for two key processes: the charging of transfer RNA with its cognate amino acid, leucine (aminoacylation), and the correction of errors by hydrolyzing mischarged tRNAs (editing or proofreading).[4] Epetraborole specifically targets the editing active site of LeuRS.[5][6]

The mechanism proceeds through the following steps:

  • Adduct Formation: The boron atom within the epetraborole molecule forms a covalent adduct with the 2' and 3'-hydroxyl groups (the cis-diols) of the terminal adenosine (A76) of an uncharged tRNALeu molecule.[3]

  • tRNA Trapping: This stable epetraborole-tRNALeu adduct then binds with high affinity to the editing active site of the LeuRS enzyme.[3]

  • Inhibition of Protein Synthesis: By trapping the tRNALeu in the editing site, epetraborole effectively prevents the tRNA from cycling to the aminoacylation site to be charged with leucine. This leads to a depletion of leucyl-tRNALeu, the essential substrate for incorporating leucine into nascent polypeptide chains, ultimately resulting in the cessation of protein synthesis and bacterial cell death.[3]

G cluster_0 Normal LeuRS Function cluster_1 Epetraborole Inhibition (OBORT Mechanism) LeuRS_free Free LeuRS Enzyme Aminoacylation Aminoacylation Site LeuRS_free->Aminoacylation Binds Editing Editing Site tRNA_uncharged Uncharged tRNA-Leu tRNA_uncharged->Aminoacylation Binds Leu_ATP Leucine + ATP Leu_ATP->Aminoacylation Binds Leu_tRNA Charged Leu-tRNA-Leu Aminoacylation->Leu_tRNA Catalyzes Protein_Synth Protein Synthesis Leu_tRNA->Protein_Synth To Ribosome Epetraborole Epetraborole Adduct Epetraborole-tRNA-Leu Adduct Epetraborole->Adduct tRNA_uncharged_inhib Uncharged tRNA-Leu tRNA_uncharged_inhib->Adduct Editing_inhib Editing Site Adduct->Editing_inhib Binds LeuRS_inhib LeuRS Enzyme Trapped_Complex Trapped Ternary Complex (LeuRS-Adduct) Editing_inhib->Trapped_Complex No_Protein_Synth Protein Synthesis Blocked Trapped_Complex->No_Protein_Synth

Figure 1: The Oxaborole tRNA-Trapping (OBORT) mechanism of epetraborole.

Quantitative Data

The inhibitory activity and binding affinity of epetraborole have been quantified through various biochemical and microbiological assays.

Enzyme Inhibition and Binding Affinity

The direct interaction between epetraborole and LeuRS has been characterized by determining its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).

ParameterOrganism Source of LeuRSValueMethodReference
IC50 Escherichia coli0.31 µMAminoacylation Assay[6][7]
Kd Mycobacterium abscessus2.0 ± 0.1 µMIsothermal Titration Calorimetry (ITC)[5][8]
Kd Mycobacterium tuberculosis2.3 ± 0.2 µMIsothermal Titration Calorimetry (ITC)[5][8]
Antimicrobial Activity

The whole-cell activity of epetraborole is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

OrganismStrain(s)MIC Range / MIC50/MIC90Reference
Mycobacterium abscessus59 clinical isolatesMIC50: 0.125 mg/L; MIC90: 0.25 mg/L[1]
Escherichia coliATCC 259220.5 - 4 µg/mL[4]
Pseudomonas aeruginosaATCC 278530.5 - 4 µg/mL[4]
Acinetobacter baumanniiWild-typeMIC50: 2 µg/mL[4]
Acinetobacter baumanniiMultidrug-resistantMIC50: 8 µg/mL[4]
Resistance Profile

Resistance to epetraborole primarily arises from missense mutations within the editing domain of the leuS gene, which reduces the binding affinity of the epetraborole-tRNALeu adduct.

OrganismFrequency of ResistanceCommon LeuRS MutationsReference
Mycobacterium abscessus2 x 10-9G393V, T322I, T323P, S303L, Y421D, F321V[5][8]
Pseudomonas aeruginosa4.8 x 10-8Not specified[5]
Gram-negative species3.8 x 10-8 to 8.1 x 10-7Not specified[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of epetraborole.

LeuRS Aminoacylation Inhibition Assay (IC50 Determination)

This assay measures the ability of epetraborole to inhibit the aminoacylation (charging) of tRNALeu with leucine. The protocol is adapted from methods used for characterizing aminoacyl-tRNA synthetase inhibitors.

Workflow Diagram

Figure 2: Workflow for LeuRS aminoacylation inhibition assay.

Methodology

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 4 mM DTT, 0.1 mg/mL BSA.

    • Enzyme: Purified recombinant bacterial LeuRS (e.g., from E. coli), final concentration ~20 nM.

    • Substrates: ATP (2 mM), in vitro transcribed tRNALeu (5 µM), and [3H]-L-leucine (~20 µM, with high specific activity).

    • Inhibitor: Epetraborole hydrochloride dissolved in DMSO, serially diluted to achieve a final concentration range from 0.01 µM to 100 µM.

    • Quenching/Washing Solution: Cold 5% (w/v) Trichloroacetic Acid (TCA) containing 1 mM leucine.

  • Procedure:

    • Prepare a master mix containing assay buffer, LeuRS, ATP, and tRNALeu.

    • In a 96-well plate, add 1 µL of each epetraborole dilution (and DMSO for control wells).

    • Add 40 µL of the master mix to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the aminoacylation reaction by adding 10 µL of [3H]-L-leucine to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Spot 45 µL from each well onto glass fiber filter mats.

    • Immediately quench the reaction by immersing the filter mats in cold 5% TCA.

    • Wash the mats three times with cold 5% TCA (10 minutes each wash) followed by one wash with 95% ethanol to remove unincorporated radiolabeled leucine.

    • Dry the filter mats completely under a heat lamp.

    • Place the filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition for each epetraborole concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the epetraborole concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC) (Kd Determination)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[8]

Workflow Diagram

Figure 3: Workflow for Isothermal Titration Calorimetry (ITC).

Methodology

  • Sample Preparation:

    • Protein: Purified LeuRS (e.g., M. abscessus LeuRS) at a concentration of 50 µM.

    • Ligand: this compound at a concentration of 500 µM.

    • Buffer: Both protein and ligand must be in an identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heat of dilution effects.

  • Instrument Setup (e.g., MicroCal ITC200):

    • Temperature: 25°C.

    • Reference Power: 10 µcal/sec.

    • Stirring Speed: 750 rpm.

    • Injection Parameters: 19 injections total, with the first being 0.4 µL and subsequent injections being 2 µL, spaced 150 seconds apart.

  • Procedure:

    • Load approximately 200 µL of the LeuRS solution into the sample cell.

    • Load approximately 40 µL of the epetraborole solution into the injection syringe.

    • Place the assembly into the calorimeter and allow the system to thermally equilibrate.

    • Initiate the titration experiment. The instrument will automatically inject the ligand into the protein solution and record the resulting heat changes.

    • Perform a control titration by injecting epetraborole into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of epetraborole to LeuRS.

    • Fit the resulting binding isotherm using a one-site binding model (e.g., in Origin or similar software) to derive the thermodynamic parameters Kd, ΔH, and n.

Selection and Characterization of Resistant Mutants

This protocol is used to identify the genetic basis of resistance by selecting for mutants that can grow in the presence of epetraborole and then sequencing the leuS gene.[1][5]

Methodology

  • Mutant Selection:

    • Grow a large culture of the target bacterium (e.g., M. abscessus) to late-log phase in a suitable broth (e.g., 7H9 complete medium).

    • Plate a high density of cells (~109 CFUs) onto solid agar plates (e.g., 7H10 agar) containing epetraborole at concentrations of 4x, 8x, and 16x the predetermined MIC.

    • Incubate the plates under appropriate conditions until colonies appear (this can take several days to weeks for mycobacteria).

    • Isolate individual resistant colonies and re-streak them on fresh epetraborole-containing plates to confirm the resistance phenotype.

    • Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of CFUs in the initial inoculum.

  • Genomic DNA Extraction and Sequencing:

    • Grow a liquid culture of each confirmed resistant isolate.

    • Extract genomic DNA using a suitable commercial kit or standard protocol (e.g., bead beating followed by phenol-chloroform extraction).

    • Amplify the entire leuS gene using high-fidelity PCR with primers designed to flank the gene's open reading frame.

    • Purify the PCR product.

    • Sequence the entire leuS amplicon using Sanger sequencing with a set of internal, overlapping primers.

  • Sequence Analysis:

    • Assemble the sequencing reads to obtain the full leuS sequence for each mutant.

    • Align the mutant leuS sequences with the wild-type leuS sequence from the parent strain.

    • Identify any nucleotide changes (mutations) and determine the resulting amino acid substitutions in the LeuRS protein.

Conclusion

This compound inhibits bacterial protein synthesis through a sophisticated and specific mechanism of action that involves trapping tRNALeu in the editing site of LeuRS. This OBORT mechanism is distinct from that of most currently used antibiotics, making epetraborole a valuable candidate for treating infections caused by Gram-negative and mycobacterial pathogens. The quantitative data on its inhibitory potency, binding affinity, and resistance profile provide a solid foundation for its ongoing clinical development. The experimental protocols detailed herein represent the standard methodologies for characterizing this and other novel inhibitors of aminoacyl-tRNA synthetases.

References

Epetraborole Hydrochloride: A Technical Guide to Target Binding and Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the target binding mechanism and inhibition kinetics of epetraborole hydrochloride, a novel boron-containing antimicrobial agent. It is designed to serve as a comprehensive resource, detailing the molecular interactions, quantitative inhibitory data, and the experimental methodologies used for their determination.

Core Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

Epetraborole's primary antibacterial activity stems from its potent and selective inhibition of the bacterial enzyme leucyl-tRNA synthetase (LeuRS).[1][2][3][4][5] LeuRS is a crucial enzyme responsible for catalyzing the attachment of the amino acid leucine to its corresponding transfer RNA (tRNALeu), an essential step in protein synthesis.[6][7] Inhibition of this process halts bacterial growth and leads to cell death.[2][7]

The molecule belongs to the benzoxaborole class of antimicrobials.[8] Unlike many traditional antibiotics, epetraborole employs a unique mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.[8] The process involves two key steps:

  • Adduct Formation: The boron atom within the epetraborole structure forms a stable covalent adduct with the 2' and 3' hydroxyl groups (cis-diols) of the terminal adenosine on an uncharged tRNALeu molecule.[6][7]

  • Trapping at the Editing Site: This epetraborole-tRNALeu adduct then binds with high affinity to the editing domain of the LeuRS enzyme.[6][7][8][9] The editing site is a distinct domain from the main aminoacylation (synthesis) site and is responsible for proofreading and hydrolyzing incorrectly charged tRNAs.[6][7]

By trapping the tRNALeu in the editing site, epetraborole effectively prevents the tRNA from being correctly leucylated at the aminoacylation site, thereby blocking the entire protein synthesis pathway.[6][7][9]

G cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) aminoacylation_site Aminoacylation Site (Synthesis) editing_site Editing Site (Proofreading) inhibition Blockage of Protein Synthesis editing_site->inhibition 3. Inhibition epetraborole Epetraborole adduct Epetraborole-tRNA Adduct epetraborole->adduct 1. Adduct Formation tRNA Uncharged tRNA-Leu tRNA->adduct 1. Adduct Formation adduct->editing_site 2. Trapping in Editing Site

Caption: The Oxaborole tRNA-Trapping (OBORT) mechanism of epetraborole.

Inhibition Kinetics and Potency

The inhibitory activity of epetraborole has been quantified through various in vitro assays, primarily yielding IC50 (half-maximal inhibitory concentration) against the purified enzyme and MIC (minimum inhibitory concentration) values against a range of bacterial pathogens.

Enzymatic Inhibition Data

The direct inhibitory potency of epetraborole against its molecular target, LeuRS, has been determined through enzyme kinetics.

ParameterValueTargetReference
IC50 0.31 µMLeucyl-tRNA Synthetase (LeuRS)[3][5]
Antibacterial Potency Data (MIC)

Minimum Inhibitory Concentration (MIC) values demonstrate the compound's effectiveness in halting the growth of whole organisms. Epetraborole shows potent activity against Gram-negative bacteria and nontuberculous mycobacteria.[6][10]

OrganismStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Burkholderia pseudomallei 13 clinical & 3 reference0.25 - 4--[11]
Anaerobes (General) All isolates tested-24[3]
Mycobacterium abscessus 59 clinical isolates-0.125 mg/L0.25 mg/L[9]
Mycobacterium avium complex (MAC) 51 clinical isolates-2 mg/L8 mg/L[2]
M. abscessus CIP104536T Type strain-0.3 µM-[12]
M. abscessus (Clinical) 10 clinical isolates0.4 - 3.3 µM--[12]

Note: µg/mL and mg/L are equivalent units. Molar concentrations (µM) depend on the specific molecular weight used in calculations.

Experimental Protocols and Methodologies

The determination of epetraborole's binding and inhibition parameters relies on established biochemical and microbiological techniques.

Protocol for LeuRS Enzyme Inhibition Assay (IC50 Determination)

While the specific protocol for epetraborole's IC50 determination is not detailed in the provided literature, a general methodology for enzyme inhibition assays would be followed.

  • Reagents and Preparation:

    • Purified bacterial LeuRS enzyme.

    • Substrates: L-leucine, ATP, and purified tRNALeu.

    • This compound dissolved in a suitable solvent (e.g., DMSO) and prepared in a serial dilution.

    • Assay buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT).

    • Detection reagent (e.g., a pyrophosphate detection kit or radiolabeled L-leucine).

  • Assay Procedure:

    • The LeuRS enzyme is pre-incubated with varying concentrations of epetraborole for a defined period to allow for binding.

    • The enzymatic reaction is initiated by adding the substrates (ATP, L-leucine, tRNALeu).

    • The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C).

    • The reaction is quenched.

    • The amount of product formed (e.g., leucyl-tRNALeu or pyrophosphate) is measured.

  • Data Analysis:

    • The rate of reaction at each inhibitor concentration is calculated and normalized to the control (no inhibitor).

    • The data are plotted as percent inhibition versus log[epetraborole concentration].

    • A nonlinear regression analysis (e.g., four-parameter logistic equation) is used to fit the curve and calculate the IC50 value.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the standard broth microdilution method, as referenced by the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Materials:

    • 96-well microtiter plates.

    • Bacterial culture in the logarithmic growth phase, adjusted to a standard inoculum density (e.g., 5 x 105 CFU/mL).

    • Cation-adjusted Mueller-Hinton broth (or specialized broth for fastidious organisms like mycobacteria).

    • Epetraborole stock solution for serial dilution.

  • Procedure:

    • A two-fold serial dilution of epetraborole is prepared directly in the microtiter plate wells using the appropriate broth.

    • The standardized bacterial inoculum is added to each well.

    • Control wells are included: a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

    • The plates are incubated under appropriate atmospheric and temperature conditions for a specified time (e.g., 18-24 hours for common bacteria, longer for mycobacteria).

  • Result Interpretation:

    • The MIC is visually determined as the lowest concentration of epetraborole that completely inhibits visible growth of the organism.

G start Prepare Reagents: - Bacterial Inoculum (or Purified LeuRS) - Serial Dilutions of Epetraborole combine Combine Reagents in Microplate: Inoculum + Epetraborole Dilutions start->combine incubate Incubate under Controlled Conditions combine->incubate measure Measure Endpoint: - Visual Growth (for MIC) - Enzyme Activity (for IC50) incubate->measure analyze Analyze Data: Plot Inhibition vs. Concentration measure->analyze end Determine MIC or IC50 Value analyze->end

Caption: Generalized workflow for determining in vitro inhibitory concentrations.
Methodologies for Determining Binding Kinetics (kon, koff)

While specific on-rate (kon) and off-rate (koff) values for epetraborole are not available in the reviewed literature, determining these parameters is critical for a complete understanding of its pharmacodynamics. Standard biophysical methods are employed for this purpose.[13][14]

  • Surface Plasmon Resonance (SPR): This label-free technique measures changes in mass on a sensor chip surface in real-time.[14] Purified LeuRS would be immobilized on the chip, and a solution containing epetraborole would be flowed over it. The association (binding) and dissociation phases are monitored to directly calculate kon and koff.[14]

  • Radioligand Binding Assays: These assays use a radiolabeled ligand (a "tracer") that binds to the target.[13][14] Competition kinetic experiments can be performed where the binding of the radioligand is measured over time in the presence of unlabeled epetraborole.[13][14] By analyzing the time course of tracer displacement, the binding kinetics of epetraborole can be determined.[15]

References

Epetraborole Hydrochloride: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole hydrochloride is a novel, boron-containing antimicrobial agent that has demonstrated a broad spectrum of antibacterial activity. As a member of the oxaborole class, its unique mechanism of action targets a crucial step in bacterial protein synthesis, making it a promising candidate for combating drug-resistant pathogens. This technical guide provides an in-depth overview of the antibacterial spectrum of epetraborole, details the experimental protocols for its evaluation, and elucidates its molecular mechanism of action.

Antibacterial Spectrum of this compound

Epetraborole has shown potent activity against a wide range of bacterial pathogens, including Gram-negative, Gram-positive, and atypical bacteria. The following tables summarize the in vitro susceptibility of various bacterial species to epetraborole, presented as Minimum Inhibitory Concentration (MIC) values.

Gram-Negative Bacteria

Epetraborole exhibits robust activity against numerous clinically significant Gram-negative bacteria, including multidrug-resistant strains.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Burkholderia pseudomallei13 clinical, 3 reference0.25 - 4--
Pseudomonas aeruginosaWild-type & Carbapenem-resistant-28
Klebsiella pneumoniaeWild-type & Carbapenem-resistant-12
Acinetobacter baumanniiWild-type & Carbapenem-resistant-28
Acinetobacter baumanniiMultidrug-resistant-816
Stenotrophomonas maltophiliaNot specified-24
Burkholderia cenocepaciaNot specified-832
Anaerobic Bacteria

Epetraborole has demonstrated efficacy against a significant number of anaerobic isolates.

Bacterial Species/GroupNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
All Anaerobic Isolates916-24
Bacteroides fragilis302--4
Bacteroides thetaiotaomicronNot specified--8
Clostridium perfringensNot specified>32--
Prevotella bivia-1 - 16--
Prevotella micra16--16
Mycobacteria

Epetraborole has shown particularly potent activity against nontuberculous mycobacteria (NTM).

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycobacterium abscessus147 clinical0.03 - 0.250.060.12
Mycobacterium avium Complex (MAC)510.25 - 81-24-8

Note: MIC values can vary depending on the testing methodology and specific strains tested.

Experimental Protocols

The determination of the antibacterial spectrum of epetraborole relies on standardized antimicrobial susceptibility testing methods. The most commonly employed method is the broth microdilution method , performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

1. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well plates.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for aerobic and facultative anaerobic bacteria. For fastidious organisms, supplemented media may be required.
  • Epetraborole Stock Solution: A stock solution of this compound is prepared at a known concentration and serially diluted.
  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

2. Assay Procedure:

  • Serial Dilution: Two-fold serial dilutions of the epetraborole stock solution are prepared directly in the microtiter plate wells with the appropriate broth medium.
  • Inoculation: Each well is inoculated with the standardized bacterial suspension.
  • Controls:
  • Growth Control: A well containing only broth and the bacterial inoculum to ensure the viability of the organism.
  • Sterility Control: A well containing only uninoculated broth to check for contamination.
  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. Incubation conditions may be adjusted for specific organisms (e.g., increased CO₂ for capnophilic bacteria).

3. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of epetraborole at which there is no visible growth.

Mechanism of Action

Epetraborole exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS) , an essential enzyme in protein synthesis.[1] This inhibition occurs through a novel mechanism involving the boron atom of the epetraborole molecule.

The process can be summarized as follows:

  • Epetraborole enters the bacterial cell.

  • It targets the LeuRS enzyme, which is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu).

  • Specifically, epetraborole binds to the editing domain of the LeuRS enzyme.

  • The boron atom in epetraborole forms a stable adduct with the terminal adenosine of the uncharged tRNALeu.

  • This adduct effectively traps the tRNALeu in the editing site of the enzyme, preventing it from being released and subsequently charged with leucine in the aminoacylation site.[1]

  • The blockage of tRNALeu charging leads to a depletion of leucyl-tRNALeu, which is essential for incorporating leucine into newly synthesized proteins.

  • The cessation of protein synthesis ultimately results in the inhibition of bacterial growth and cell death.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_media Prepare Growth Medium serial_dilution Perform Serial Dilutions in Microtiter Plate prep_media->serial_dilution prep_drug Prepare Epetraborole Stock prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubate Incubate at 35°C for 16-20 hours inoculation->incubate read_plate Examine Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of epetraborole.

Mechanism of Action of Epetraborole

mechanism_of_action cluster_enzyme Bacterial Leucyl-tRNA Synthetase (LeuRS) aminoacylation_site Aminoacylation Site protein_synthesis_block Blockage of Protein Synthesis aminoacylation_site->protein_synthesis_block Leads to depletion of charged tRNA-Leu editing_site Editing Site adduct Epetraborole-tRNA-Leu Adduct editing_site->adduct Forms stable adduct with tRNA-Leu via Boron atom epetraborole Epetraborole epetraborole->editing_site Binds to trna_leu Uncharged tRNA-Leu trna_leu->editing_site Enters adduct->aminoacylation_site Prevents tRNA-Leu charging bacterial_death Bacterial Growth Inhibition / Death protein_synthesis_block->bacterial_death

Caption: Mechanism of action of epetraborole via inhibition of leucyl-tRNA synthetase.

References

Epetraborole Hydrochloride: A Technical Whitepaper on its Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide focuses on the activity of epetraborole hydrochloride against Mycobacterium species. It is important to note at the outset that while initial interest may have included Mycobacterium tuberculosis, the primary target of epetraborole is the leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This is in contrast to the frontline tuberculosis drug isoniazid, which targets the mycobacterial enoyl-ACP reductase, InhA.[4][5] The majority of recent research and clinical development for epetraborole has consequently focused on its potent activity against non-tuberculous mycobacteria (NTM), particularly Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][6][7][8] This paper will present the available data for epetraborole's activity against M. tuberculosis while also providing a comprehensive overview of its more significant activity against NTM.

In Vitro Activity of Epetraborole

Epetraborole has demonstrated potent in vitro activity against a range of mycobacterial species. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of Epetraborole against Mycobacterium tuberculosis

StrainMIC (µg/mL)NotesReference
M. tuberculosis H37Rv0.46 (MIC90)Compared to M. abscessus MIC90 of 0.063 µg/mL[6]

Table 2: In Vitro Activity of Epetraborole against Non-Tuberculous Mycobacteria (NTM)

Species/StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)NotesReference
M. abscessus complex0.014 - 0.11--Activity against reference strains.[7][8]
M. abscessus (147 isolates)0.03 - 0.250.060.12Large panel of recent international clinical isolates.[8]
M. avium complex (110 isolates)0.25 - 1624Recent clinical isolates from Japan.[9]
M. avium 2285R---Used in a chronic mouse infection model.[2]
M. intracellulare 1956---Used in a chronic mouse infection model.[2]
M. intracellulare DNA00055---Used in a chronic mouse infection model.[2]
M. intracellulare DNA00111---Used in a chronic mouse infection model.[2]

In Vivo Efficacy of Epetraborole

Animal models have been crucial in evaluating the in vivo potential of epetraborole against mycobacterial infections.

Table 3: In Vivo Efficacy of Epetraborole in Mouse Models

Mycobacterium SpeciesMouse ModelDosing RegimenEfficacy OutcomeReference
M. abscessusC3HeB/FeJ300 mg/kg1-log reduction in lung CFU, comparable to clarithromycin.[7]
M. avium complex (5 strains)C57BL/6200 mg/kg PO QDCFU reductions ranging from 2 - 4.8 log10 compared to controls. Combination with SOC increased killing by 1.4 - 3.0 log10 CFU.[2]
M. abscessus (3 isolates)C3HeB/FeJ25 and 50 mg/kg PO QDGradual reduction in lung Mab burden over 4 weeks.[10]
M. tuberculosis ErdmanC3HeB/FeJNot explicitly stated for Epetraborole (AN12855 data available)AN12855 (InhA inhibitor) at 100 mg/kg was more effective than isoniazid at 25 mg/kg.[11][11]

Mechanism of Action

Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[3] This mechanism involves the formation of an adduct with tRNALeu within the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting protein synthesis.[7]

G cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by Epetraborole Leucine Leucine Aminoacylation Aminoacylation Leucine->Aminoacylation tRNA_Leu tRNA-Leu tRNA_Leu->Aminoacylation Adduct_Formation Adduct Formation tRNA_Leu->Adduct_Formation LeuRS Leucyl-tRNA Synthetase LeuRS->Aminoacylation LeuRS->Adduct_Formation Charged_tRNA Leu-tRNA-Leu Aminoacylation->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Ribosome->Protein Epetraborole Epetraborole Epetraborole->Adduct_Formation Trapped_Complex [LeuRS-Epetraborole-tRNA-Leu] Adduct_Formation->Trapped_Complex Trapped_Complex->Aminoacylation Inhibition Inhibition

Caption: Mechanism of action of Epetraborole.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of epetraborole is determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G Start Start Prepare_Bacteria Prepare standardized mycobacterial inoculum Start->Prepare_Bacteria Serial_Dilution Perform 2-fold serial dilutions of Epetraborole in microtiter plate Prepare_Bacteria->Serial_Dilution Inoculate Inoculate microtiter plate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Read_Results Read plates visually or with a spectrophotometer for growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Detailed Steps:

  • Bacterial Culture: Mycobacterium species are cultured in appropriate broth (e.g., Middlebrook 7H9) to mid-log phase.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Drug Dilution: Epetraborole is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: Plates are incubated at 37°C for a specified period (e.g., 7-14 days for slow-growing mycobacteria).

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Murine Model of Chronic Infection

The efficacy of epetraborole in a chronic mouse lung infection model is a key preclinical assessment.

G Start Start Infection Infect mice with an aerosolized suspension of Mycobacterium Start->Infection Establish_Infection Allow infection to establish (e.g., 4 weeks) Infection->Establish_Infection Treatment_Groups Randomize mice into treatment groups: - Vehicle control - Epetraborole - Standard of care Establish_Infection->Treatment_Groups Administer_Treatment Administer daily oral treatment for a defined period (e.g., 4-8 weeks) Treatment_Groups->Administer_Treatment Euthanize_and_Harvest Euthanize mice and harvest lungs Administer_Treatment->Euthanize_and_Harvest Homogenize_and_Plate Homogenize lungs and plate serial dilutions on agar Euthanize_and_Harvest->Homogenize_and_Plate Incubate_and_Count Incubate plates and count Colony Forming Units (CFUs) Homogenize_and_Plate->Incubate_and_Count Analyze_Data Compare CFU counts between treatment groups Incubate_and_Count->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo efficacy testing.

Detailed Steps:

  • Aerosol Infection: Mice (e.g., C57BL/6 or C3HeB/FeJ) are infected with a low-dose aerosol of a virulent Mycobacterium strain to establish a pulmonary infection.

  • Chronic Phase: The infection is allowed to progress to a chronic state, typically over several weeks.

  • Treatment Initiation: Mice are randomized into treatment and control groups. Treatment is administered orally once daily.

  • Monitoring: Body weight and clinical signs are monitored throughout the study.

  • Bacterial Load Determination: At specified time points, subsets of mice are euthanized, and their lungs are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (CFU).

  • Data Analysis: The efficacy of the treatment is determined by comparing the lung CFU counts between the treated and control groups.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in mice have been conducted to determine the exposures achieved with different dosing regimens.[10][12] The pharmacokinetic/pharmacodynamic (PK/PD) driver of epetraborole has been identified as the total drug exposure (AUC) rather than the peak concentration (Cmax) or time above MIC.[12] In a hollow fiber system model of tuberculosis, an AUC0-24/MIC ratio of 327.1 was identified as the optimal exposure target for M. tuberculosis killing.[13][14] However, Monte Carlo simulations suggested that achieving this target in a clinical setting for TB might be challenging from a safety perspective.[13]

Clinical Development

Epetraborole is currently in clinical development for the treatment of treatment-refractory MAC lung disease.[15][16] A Phase 2/3 study (NCT05327803) has been underway to evaluate the efficacy and safety of epetraborole in combination with an optimized background regimen.[15][16] While the trial was terminated due to insufficient efficacy in sputum culture conversion, the drug was generally well-tolerated.[17]

Conclusion

This compound is a novel benzoxaborole with a unique mechanism of action targeting bacterial leucyl-tRNA synthetase. While it exhibits some in vitro activity against M. tuberculosis, its most potent activity is against NTM, particularly M. abscessus and MAC. Preclinical in vivo studies have demonstrated its efficacy in reducing mycobacterial burden in the lungs. The ongoing clinical development for NTM lung disease highlights the potential of epetraborole as a new therapeutic option for these difficult-to-treat infections. Further research is warranted to fully elucidate its potential role in the treatment of various mycobacterial diseases.

References

Epetraborole Hydrochloride: A Technical Guide to its Inhibition of Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epetraborole hydrochloride (formerly known as AN3365 and GSK2251052) is a novel, boron-based small molecule inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[1][2][3] This technical guide provides an in-depth overview of epetraborole's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks. Epetraborole represents a promising therapeutic agent with a novel mechanism of action against a spectrum of bacterial pathogens, including multidrug-resistant strains.[4][5]

Introduction

The rise of antibiotic resistance necessitates the development of novel antibacterial agents that act on unexploited cellular targets. Aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, are essential for protein synthesis and present an attractive target for antimicrobial drug discovery.[5] Epetraborole is a member of the benzoxaborole class of compounds, which have demonstrated potent inhibitory activity against bacterial LeuRS.[5][6] This document serves as a comprehensive resource for understanding the molecular basis of epetraborole's antibacterial activity.

Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

Epetraborole inhibits bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[2] Its mechanism of action is known as the oxaborole tRNA trapping (OBORT) mechanism.[5] LeuRS enzymes possess two active sites: an aminoacylation site where leucine is activated and attached to its cognate tRNA (tRNALeu), and an editing site that hydrolyzes incorrectly charged tRNAs to maintain translational fidelity.[2]

Epetraborole specifically targets the editing site of LeuRS.[7] The boron atom within the oxaborole ring of epetraborole forms a covalent adduct with the 2' and 3'-hydroxyl groups of the terminal adenosine of an uncharged tRNALeu molecule that is bound to the editing site.[5] This stable ternary complex of LeuRS, tRNALeu, and epetraborole effectively traps the tRNA in the editing site, preventing its release and subsequent aminoacylation.[5] The sequestration of the tRNALeu pool ultimately leads to the cessation of protein synthesis and bacterial cell death.

OBORT_Mechanism Oxaborole tRNA Trapping (OBORT) Mechanism of Epetraborole cluster_LeuRS Bacterial Leucyl-tRNA Synthetase (LeuRS) Aminoacylation_Site Aminoacylation Site Editing_Site Editing Site Ternary_Complex Stable Ternary Complex (LeuRS-tRNA-Epetraborole Adduct) Editing_Site->Ternary_Complex 3. Covalent Adduct Formation tRNA_Leu Uncharged tRNA-Leu tRNA_Leu->Editing_Site 1. Binding Epetraborole Epetraborole Epetraborole->Editing_Site 2. Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ternary_Complex->Protein_Synthesis_Inhibition 4. Sequestration of tRNA-Leu

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of epetraborole.

Quantitative Data

The inhibitory activity of epetraborole has been quantified through various in vitro assays.

Enzyme Inhibition

Epetraborole demonstrates potent inhibition of bacterial LeuRS.

Parameter Value Enzyme Source
IC500.31 µME. coli LeuRS
Table 1: In vitro inhibition of leucyl-tRNA synthetase by epetraborole.[4]
Antimicrobial Activity

Epetraborole exhibits broad-spectrum activity against a range of bacterial pathogens, including Gram-negative and atypical bacteria. Minimum Inhibitory Concentrations (MICs) have been determined for various clinical isolates.

Bacterial Species MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Burkholderia pseudomallei0.25 - 4--
Enterobacteriaceae-0.51
K. pneumoniae (KPC-producing)-12
Pseudomonas aeruginosa (wild-type)-28
Acinetobacter baumannii (wild-type)-28
Stenotrophomonas maltophilia-24
Table 2: In vitro antimicrobial activity of epetraborole against various bacterial species.[2][8]

Experimental Protocols

Leucyl-tRNA Synthetase Inhibition Assay (Representative Protocol)

This protocol describes a representative method for determining the in vitro inhibitory activity of epetraborole against bacterial LeuRS, based on common practices for aminoacyl-tRNA synthetase assays.

LeuRS_Inhibition_Assay Workflow for LeuRS Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching and Precipitation cluster_detection Detection and Analysis Reagents Prepare Assay Buffer, LeuRS, tRNA-Leu, ATP, Radiolabeled Leucine, and Epetraborole dilutions Incubation Incubate reaction mixture at 37°C Reagents->Incubation Quench Stop reaction with trichloroacetic acid (TCA) Incubation->Quench Precipitate Precipitate tRNA on filter paper Quench->Precipitate Wash Wash filters to remove unincorporated leucine Precipitate->Wash Scintillation Measure radioactivity using scintillation counting Wash->Scintillation Analysis Calculate % inhibition and determine IC50 Scintillation->Analysis Murine_Infection_Model Workflow for Murine Infection Model cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis Infect_Mice Infect mice with bacterial pathogen (e.g., intraperitoneal, intravenous, or intranasal) Administer_Epetraborole Administer epetraborole at various doses and schedules (e.g., oral gavage, subcutaneous injection) Infect_Mice->Administer_Epetraborole Monitor_Mice Monitor mice for clinical signs of infection Administer_Epetraborole->Monitor_Mice Harvest_Organs Harvest target organs (e.g., lungs, spleen, kidneys) Monitor_Mice->Harvest_Organs Determine_CFU Determine bacterial burden (CFU/gram of tissue) Harvest_Organs->Determine_CFU Compare_Groups Compare bacterial loads between treated and control groups Determine_CFU->Compare_Groups

References

Early-Stage Research on Epetraborole Hydrochloride Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole hydrochloride (formerly AN2690, GSK2251052) is a novel, boron-containing antimicrobial agent belonging to the oxaborole class. It is under investigation for the treatment of serious and rare infectious diseases, notably those caused by multidrug-resistant Gram-negative bacteria and nontuberculous mycobacteria (NTM). This technical guide provides an in-depth overview of the early-stage research concerning the efficacy of epetraborole, focusing on its mechanism of action, in vitro activity, and in vivo preclinical data.

Mechanism of Action

Epetraborole exerts its antimicrobial effect by selectively inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] The boron atom in epetraborole's structure plays a crucial role in its mechanism. It forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This trapping of tRNALeu in the editing site prevents the leucylation of tRNALeu at the aminoacylation site, thereby halting protein synthesis and leading to bacterial cell death.

cluster_0 Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) (Aminoacylation and Editing Sites) Adduct Trapped tRNA_Leu-Epetraborole Adduct in LeuRS Editing Site LeuRS->Adduct Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Charges tRNA_Leu with Leucine tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS tRNA_Leu->Adduct Leucine Leucine Leucine->LeuRS Binds to Aminoacylation Site Epetraborole Epetraborole Epetraborole->LeuRS Enters Editing Site Inhibition Inhibition Adduct->Inhibition Inhibition->Protein_Synthesis start Start prep_bact Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_bact prep_drug Prepare Serial Dilutions of Epetraborole in a 96-well plate prep_bact->prep_drug inoculate Inoculate each well with the bacterial suspension prep_drug->inoculate controls Include Growth Control (no drug) and Sterility Control (no bacteria) inoculate->controls incubate Incubate the plate (e.g., 37°C for 18-24 hours) controls->incubate read Visually inspect for turbidity to determine bacterial growth incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic end End determine_mic->end discovery Discovery (as AN2690) Oxaborole class antifungal preclinical Preclinical Research Broad-spectrum antibacterial activity identified Mechanism of Action elucidated (LeuRS inhibition) discovery->preclinical phase1 Phase 1 Clinical Trials Safety, tolerability, and pharmacokinetics in healthy volunteers preclinical->phase1 phase2_cUTI Phase 2 Clinical Trials for complicated Urinary Tract Infections (cUTI) phase1->phase2_cUTI phase2_NTM Phase 2/3 Pivotal Trial for treatment-refractory Mycobacterium avium complex (MAC) Lung Disease phase1->phase2_NTM fda_designations FDA Designations for NTM - Qualified Infectious Disease Product - Fast Track - Orphan Drug phase2_NTM->fda_designations outcome Trial Paused/Terminated for MAC Lung Disease due to lower than expected efficacy phase2_NTM->outcome

References

Methodological & Application

Application Notes and Protocols for Epetraborole Hydrochloride MIC Determination Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole hydrochloride is a novel, broad-spectrum antimicrobial agent belonging to the benzoxaborole class. Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. By forming a stable adduct with tRNALeu in the editing site of LeuRS, epetraborole effectively halts the addition of leucine into newly forming polypeptide chains, leading to the cessation of microbial growth. While extensively studied for its antibacterial and antimycobacterial properties, its potential as an antifungal agent is an area of growing interest. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic yeasts and molds, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action

Epetraborole targets the editing domain of leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu), a critical step in protein synthesis. Epetraborole's boron atom forms a covalent adduct with the cis-diols of the terminal adenosine of tRNALeu, trapping it in the editing site of the enzyme. This prevents the tRNALeu from being charged with leucine at the aminoacylation site, thereby inhibiting protein synthesis and arresting cell growth.[1][2]

Data Presentation: this compound MIC Values

Due to the primary focus of published research on the antibacterial and antimycobacterial activity of epetraborole, comprehensive MIC data against a wide range of fungal species is limited. The following table summarizes available MIC data for epetraborole against various microorganisms to provide a comparative perspective. Researchers are encouraged to use the protocols herein to determine specific MIC values for their fungal isolates of interest.

MicroorganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Mycobacterium abscessus0.060.120.03 - 0.25[3][4]
Mycobacterium avium complex (MAC)280.25 - 8[5][6]
Burkholderia pseudomalleiN/AN/A1 - >32[7]
Candida albicans (AN2690 - a benzoxaborole)N/AN/AN/A[8]
Aspergillus fumigatus (AN2690)N/AN/AN/A[8]

N/A: Not Available in the reviewed literature for Epetraborole. Data for other benzoxaboroles like AN2690 (tavaborole) against fungi suggest potential activity, but specific MIC values for epetraborole are needed.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound against yeasts and molds, adapted from the CLSI M27 and M38 guidelines.

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida species)

This protocol is based on the CLSI M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[9][10][11]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well, U-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Yeast isolates (e.g., Candida albicans, Candida glabrata)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

  • Preparation of Epetraborole Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL (or a 100x multiple of the highest desired final concentration).

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest final concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working epetraborole solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculum Preparation:

    • Subculture yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, transmittance of 90%) or a Wickerham card. This corresponds to approximately 1-5 x 106 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final inoculum suspension. The final volume in each well will be 200 µL.

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of epetraborole that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at 530 nm.

Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus species)

This protocol is adapted from the CLSI M38 guidelines for filamentous fungi.

Materials:

  • Same as for the yeast protocol, with the following modifications:

    • Mold isolates (e.g., Aspergillus fumigatus, Aspergillus flavus)

    • Potato dextrose agar for mold culture

    • Sterile, tween-containing saline (e.g., 0.05% Tween 20) to aid in spore dispersal

Procedure:

  • Drug and Plate Preparation:

    • Follow the same procedure as for the yeast protocol to prepare the epetraborole dilutions in the microtiter plates.

  • Inoculum Preparation:

    • Culture the mold on potato dextrose agar at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile, tween-containing saline and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration in the wells of 0.4-5 x 104 CFU/mL. This can be achieved by counting with a hemocytometer and then diluting appropriately in RPMI-1640 medium.

  • Inoculation, Incubation, and MIC Determination:

    • Follow the same steps for inoculation, incubation (48-72 hours at 35°C), and MIC determination as described for the yeast protocol. The MIC for molds is typically defined as the lowest concentration that shows 100% inhibition of growth.

Visualizations

Signaling Pathway of Epetraborole Action

Epetraborole_Mechanism cluster_translation Protein Synthesis cluster_inhibition Inhibition by Epetraborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Charged_tRNA Leucyl-tRNA_Leu LeuRS->Charged_tRNA  Aminoacylation Blocked_LeuRS Inhibited LeuRS tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS tRNA_Leu->Blocked_LeuRS Leucine Leucine Leucine->LeuRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Elongation Ribosome->Protein No_Protein Protein Synthesis Blocked Epetraborole Epetraborole Epetraborole->LeuRS  Binds to Editing Site Adduct Epetraborole-tRNA_Leu Adduct Adduct->Blocked_LeuRS  Traps tRNA Blocked_LeuRS->No_Protein

Caption: Mechanism of Epetraborole action on protein synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow prep_drug Prepare Epetraborole Stock & Working Solutions prep_plates Serially Dilute Drug in 96-Well Plate prep_drug->prep_plates inoculate Inoculate Microtiter Plate prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read MIC Endpoint (Visual or Spectrophotometric) incubate->read_mic analyze Analyze & Report Results read_mic->analyze

Caption: Broth microdilution workflow for MIC determination.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Epetraborole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in evaluating the in vivo efficacy of Epetraborole hydrochloride, a novel boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3][4] Epetraborole has demonstrated significant potential in treating infections caused by various challenging bacterial pathogens.[2][5]

Mechanism of Action

Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[1][2] Specifically, the boron atom in Epetraborole's structure binds to the cis-diols of the terminal adenosine of tRNALeu, trapping it in the editing site of the LeuRS enzyme.[2] This action prevents the leucylation of tRNALeu at the aminoacylation site, thereby halting protein synthesis and leading to bacterial cell death.[2][6]

cluster_0 Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu_tRNA_Leu Leucyl-tRNA_Leu LeuRS->Leu_tRNA_Leu Aminoacylation tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Protein_Synthesis Protein Synthesis Leu_tRNA_Leu->Protein_Synthesis Epetraborole Epetraborole Epetraborole->LeuRS Inhibits

Mechanism of action of Epetraborole.

Animal Models for In Vivo Efficacy Studies

Murine models are predominantly used to assess the in vivo efficacy of Epetraborole against various bacterial infections. These models are crucial for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, dose-response relationships, and overall antibacterial activity in a living system.[7][8]

Melioidosis (Burkholderia pseudomallei) Murine Model

An acute pulmonary infection model in mice is utilized to evaluate Epetraborole's efficacy against Burkholderia pseudomallei, the causative agent of melioidosis.[1][2]

Experimental Workflow:

cluster_workflow Melioidosis Murine Model Workflow Infection Intranasal Infection (B. pseudomallei) Treatment Treatment Initiation (24h post-infection) Infection->Treatment Dosing Epetraborole Administration (e.g., PO or SC, BID for 48h) Treatment->Dosing Endpoint Efficacy Assessment (72h post-infection) Dosing->Endpoint Analysis Bacterial Burden Analysis (Lung and Spleen CFU) Endpoint->Analysis

Workflow for the melioidosis murine model.

Protocol:

  • Animal Model: BALB/c mice (7-9 weeks old) are commonly used.[9]

  • Bacterial Strain: B. pseudomallei strains such as 1026b or NCTC7383 are utilized.[2][10]

  • Infection: Mice are anesthetized and infected intranasally with a bacterial suspension (e.g., 5,000 CFU in 20 µL).[2][7]

  • Treatment: Treatment with Epetraborole or a vehicle control is initiated 24 hours post-infection.[7][10]

    • Routes of Administration: Oral (PO) or subcutaneous (SC).[2]

    • Dosage: Dose-ranging studies have been performed with subcutaneous doses from 3 mg/kg to 600 mg/kg and oral doses from 5 mg/kg to 30 mg/kg.[2][11]

    • Frequency: Dosing is typically administered twice daily (BID).[2]

  • Efficacy Endpoint: The primary endpoint is the reduction in bacterial burden (CFU/g) in the lungs and spleen, assessed 48-72 hours after the start of treatment.[2][7]

  • Combination Studies: Epetraborole has been evaluated in combination with standard-of-care antibiotics like ceftazidime.[1][2]

Quantitative Data Summary:

Treatment Group Dose (mg/kg) Route Frequency Log10 CFU Reduction (Lung) Reference
Epetraborole30, 100, 200SCQDDose-dependent reduction[7][10]
Epetraborole30POBIDSignificant reduction[2]
Epetraborole + Ceftazidime15/125PO/SCBIDSignificantly improved activity vs monotherapy[2]
Nontuberculous Mycobacteria (NTM) Murine Models

Chronic lung infection models in mice are employed to assess the efficacy of Epetraborole against NTM, including Mycobacterium avium complex (MAC) and Mycobacteroides abscessus.[12][13]

Experimental Workflow:

cluster_workflow NTM Chronic Murine Model Workflow Infection Pulmonary Aerosol Infection (e.g., MAC or M. abscessus) Chronic_Phase Establishment of Chronic Infection (e.g., 28 days) Infection->Chronic_Phase Treatment Treatment Initiation Chronic_Phase->Treatment Dosing Epetraborole Administration (e.g., PO, QD for 4-8 weeks) Treatment->Dosing Endpoint Efficacy Assessment Dosing->Endpoint Analysis Bacterial Burden Analysis (Lung CFU) Endpoint->Analysis

Workflow for the NTM chronic murine model.

Protocols:

a) Mycobacterium avium Complex (MAC) Model:

  • Animal Model: C57BL/6 mice are used.[12]

  • Bacterial Strain: Various MAC strains, including biofilm-forming strains like M. avium 2285R, are used.[12]

  • Infection: Mice are infected via pulmonary aerosol with a high bacterial load (e.g., 1x1011 CFU).[12]

  • Treatment: Treatment begins 28 days post-infection to allow for the establishment of a chronic infection.[12][14]

    • Route of Administration: Oral (PO).[12]

    • Dosage: Doses ranging from 1 mg/kg to 500 mg/kg have been evaluated.[12]

    • Frequency: Once daily (QD) for 56 days.[12][14]

  • Efficacy Endpoint: Bacterial burden in the lungs is determined at various time points, including day 1, 28, and 84 post-infection.[12]

  • Combination Studies: Epetraborole is tested in combination with the standard of care (SOC) for MAC, which includes clarithromycin (CLR), rifabutin (RFB), and ethambutol (EMB).[12]

b) Mycobacteroides abscessus Model:

  • Animal Model: Mouse models are used to establish a lung infection.[13]

  • Bacterial Strain: Clinical isolates of M. abscessus (e.g., ATCC 19977, M9501, M9530) are used.[13]

  • Infection: A lung infection is established.

  • Treatment:

    • Route of Administration: Oral (PO).[13]

    • Dosage: Doses of 0.5, 5, 10, 25, 50, and 100 mg/kg have been tested.[13][15] Doses of 25 and 50 mg/kg in mice approximate human equivalent doses of 250 mg and 500 mg, respectively.[13][15]

    • Frequency: Once daily (QD) for 4 weeks.[13]

  • Efficacy Endpoint: Reduction in the lung bacterial burden over the 4-week treatment period.[13]

  • Combination Studies: The efficacy of Epetraborole has been compared to parenteral imipenem.[13] The combination of Epetraborole and norvaline has also shown improved efficacy.[16]

Quantitative Data Summary:

Infection Model Treatment Group Dose (mg/kg) Route Frequency Log10 CFU Reduction (Lung) Reference
M. avium complexEpetraborole1, 10, 30, 100, 300, 500POQDSignificantly better than CLR (250 mg/kg)[12]
M. avium complexEpetraborole + SOC200 + SOCPOQD1.4 - 3.0 log10 greater reduction than SOC alone[12]
M. abscessusEpetraborole25 and 50POQDGradual reduction over 4 weeks[13][15]
M. abscessusEpetraborole100POQDAs effective as twice-daily 100 mg/kg imipenem injection[13][15]

Pharmacokinetics in Murine Models

Pharmacokinetic studies in BALB/c mice following subcutaneous administration show a dose-dependent increase in plasma drug levels, with peak concentrations (Cmax) occurring at 0.5 hours for all doses.[7][9] The pharmacokinetics-pharmacodynamics (PK/PD) driver of Epetraborole is suggested to be the total drug exposure (AUC) rather than the peak concentration (Cmax) or time above MIC.[7][8]

Pharmacokinetic Parameters in BALB/c Mice (Subcutaneous Administration):

Dose (mg/kg) Mean Cmax (µg/mL) Time to Cmax (h) Reference
305.10 ± 0.470.5[7]
60068.23 ± 18.950.5[7]

Conclusion

The available in vivo data from murine models of melioidosis and NTM infections strongly support the continued development of this compound as a promising new oral antibiotic.[11][12] It demonstrates potent, dose-dependent efficacy, both as a monotherapy and in combination with existing standard-of-care regimens, addressing a significant unmet medical need for new treatments against these challenging pathogens.[12][13]

References

Epetraborole Hydrochloride: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole is a novel, boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] This unique mechanism of action gives it potent activity against a range of bacteria, including nontuberculous mycobacteria (NTM) and Gram-negative pathogens.[1][2] Epetraborole is under development for the treatment of NTM lung disease, particularly that caused by Mycobacterium avium complex (MAC).[3][4] These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of epetraborole hydrochloride, along with protocols for key experimental analyses.

Pharmacodynamic Properties

Epetraborole exerts its antibacterial effect by inhibiting LeuRS, thereby preventing the attachment of leucine to its corresponding transfer RNA (tRNA) and halting protein synthesis.[1]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Epetraborole targets the editing domain of the bacterial LeuRS enzyme. It forms an adduct with uncharged tRNALeu, trapping it in the editing site and preventing the aminoacylation of tRNALeu at the catalytic site. This ultimately blocks the incorporation of leucine into newly synthesized proteins, leading to bacterial growth inhibition.

cluster_bacterium Bacterial Cell epetraborole Epetraborole LeuRS Leucyl-tRNA Synthetase (LeuRS) (Editing Domain) epetraborole->LeuRS Binds to adduct Epetraborole-tRNA-Leu Adduct LeuRS->adduct Forms tRNA_Leu Uncharged tRNA-Leu tRNA_Leu->LeuRS Binds to protein_synthesis Protein Synthesis adduct->protein_synthesis Blocks bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to inhibition Inhibition

Caption: Mechanism of action of Epetraborole.

In Vitro Activity

Epetraborole has demonstrated potent in vitro activity against various bacterial isolates. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter.

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Mycobacterium abscessus0.1250.25[5]
Mycobacterium avium Complex (MAC)28[6]

Pharmacokinetic Properties

The pharmacokinetic profile of epetraborole has been characterized in both preclinical models and human studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Epetraborole is orally bioavailable.[3]

  • Distribution: It is highly distributed into tissues.[1]

  • Metabolism: The primary metabolic pathway is the oxidation of the propanol side chain to form the inactive metabolite M3.[1]

  • Excretion: Information on the primary route of excretion is not detailed in the provided search results.

Human Pharmacokinetics

A Phase 1b dose-ranging study in healthy adult volunteers provided key pharmacokinetic parameters for oral epetraborole.[7][8]

DoseCmax (µM)Tmax (h)t1/2 (h)Reference
500 mg q24h12 (Epetraborole)~17.6 - 11.1[8][9]
500 mg q24h20 (Metabolite M3)Not SpecifiedNot Specified[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of epetraborole against bacterial isolates.

cluster_workflow MIC Determination Workflow prep_culture Prepare Bacterial Culture (Logarithmic Phase) adjust_turbidity Adjust Turbidity (0.5 McFarland) prep_culture->adjust_turbidity dilute_culture Dilute Culture (1000-fold) adjust_turbidity->dilute_culture inoculate_plate Inoculate Microtiter Plate dilute_culture->inoculate_plate prep_epetraborole Prepare Epetraborole Serial Dilutions prep_epetraborole->inoculate_plate incubate Incubate Plate (e.g., 30°C for 72h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)[5]

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial isolate in logarithmic growth phase

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial isolate to the logarithmic growth phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.[5]

    • Dilute the adjusted culture 1000-fold in normal saline to achieve an intended bacterial density of approximately 105 colony-forming units (CFU)/mL.[5]

  • Prepare Epetraborole Dilutions:

    • Perform two-fold serial dilutions of the epetraborole stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation:

    • Add 198 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 2 µL of the respective epetraborole dilution.[5]

  • Incubation:

    • Seal the plates and incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 30°C for 72 hours for M. abscessus).[5]

  • MIC Determination:

    • Following incubation, visually inspect the plates to determine the lowest concentration of epetraborole that inhibits visible bacterial growth. This concentration is the MIC.[5]

Protocol 2: In Vivo Efficacy in a Murine Lung Infection Model

This protocol describes a model for evaluating the efficacy of epetraborole in treating a chronic lung infection in mice.

cluster_workflow Murine Lung Infection Model Workflow infect_mice Infect Mice via Aerosol (e.g., M. avium) establish_infection Allow Infection to Establish (e.g., 28 days) infect_mice->establish_infection initiate_treatment Initiate Epetraborole Treatment (Oral Gavage) establish_infection->initiate_treatment continue_treatment Continue Treatment (e.g., 56 days) initiate_treatment->continue_treatment euthanize_mice Euthanize Mice continue_treatment->euthanize_mice harvest_lungs Harvest and Homogenize Lungs euthanize_mice->harvest_lungs plate_homogenates Plate Serial Dilutions of Homogenates harvest_lungs->plate_homogenates determine_cfu Determine Bacterial Burden (CFU) plate_homogenates->determine_cfu

Caption: Workflow for in vivo efficacy testing.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6)

  • Aerosol infection chamber

  • Bacterial culture for infection (e.g., M. avium)

  • Epetraborole formulation for oral gavage

  • Middlebrook 7H11 charcoal agar plates[10]

  • Homogenizer

Procedure:

  • Infection:

    • Infect mice with the desired bacterial strain via pulmonary aerosol exposure.[10]

  • Establishment of Chronic Infection:

    • Allow the infection to establish for a specified period (e.g., 28 days) to mimic a chronic disease state.[10]

  • Treatment:

    • Administer epetraborole orally once daily at various doses for a defined treatment duration (e.g., 56 days).[10] Include a vehicle control group.

  • Assessment of Bacterial Burden:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in a suitable buffer.

    • Perform serial dilutions of the lung homogenates and plate them on appropriate agar (e.g., Middlebrook 7H11 charcoal agar).[10]

    • Incubate the plates and count the colonies to determine the bacterial burden (CFU) in the lungs.

  • Data Analysis:

    • Compare the lung CFU counts between the treated and control groups to determine the efficacy of epetraborole.

Protocol 3: In Vitro Drug-Drug Interaction (DDI) Assessment

This protocol provides a general workflow for evaluating the potential of epetraborole to be a victim or perpetrator of drug-drug interactions, focusing on cytochrome P450 (CYP) enzymes.

cluster_workflow In Vitro DDI Assessment Workflow prep_systems Prepare In Vitro Systems (Microsomes, Hepatocytes, Recombinant CYPs) victim_potential Victim Potential Assessment (Metabolic Stability) prep_systems->victim_potential perpetrator_potential Perpetrator Potential Assessment (CYP Inhibition and Induction) prep_systems->perpetrator_potential incubation Incubate with Epetraborole/Metabolite victim_potential->incubation perpetrator_potential->incubation analysis Analyze Substrate/Metabolite Levels (LC-MS/MS) incubation->analysis data_interpretation Interpret Data (IC50, Fold Induction) analysis->data_interpretation

Caption: Workflow for in vitro DDI studies.

Materials:

  • Human liver microsomes, cryopreserved human hepatocytes, and recombinant CYP enzymes.[11]

  • This compound and its major metabolite, M3.

  • CYP-specific probe substrates and their metabolites.

  • Prototypical CYP inducers.

  • LC-MS/MS system for analysis.

Procedure:

  • Metabolic Stability (Victim Potential):

    • Incubate epetraborole with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[1]

    • Analyze the disappearance of epetraborole over time using LC-MS/MS to assess its metabolic stability.

  • CYP Inhibition (Perpetrator Potential):

    • Incubate human liver microsomes with a CYP-specific probe substrate in the presence of varying concentrations of epetraborole or M3.[11]

    • Measure the formation of the substrate's metabolite by LC-MS/MS.

    • Calculate the IC50 value to determine the inhibitory potency.

  • CYP Induction (Perpetrator Potential):

    • Treat cryopreserved human hepatocytes with varying concentrations of epetraborole for a specified period (e.g., 48-72 hours).[11]

    • Measure the induction of CYP enzyme expression by quantifying mRNA levels (e.g., via qPCR) or by assessing enzyme activity using probe substrates.

    • Compare the induction to that of known prototypical inducers.

Conclusion

This compound is a promising antibacterial agent with a novel mechanism of action. The data and protocols presented here provide a framework for researchers to further investigate its pharmacokinetic and pharmacodynamic properties. Understanding these characteristics is crucial for the continued development and optimal clinical application of this compound in treating challenging bacterial infections. Recent clinical trial data for treatment-refractory MAC lung disease has suggested potentially lower than expected efficacy, leading to a halt in Phase III enrollment.[12] Further analysis of the existing data is ongoing to determine the future path for epetraborole.[12]

References

Application Notes and Protocols for Cell-based Assays for Epetraborole Hydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epetraborole hydrochloride is a novel antifungal agent that inhibits protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[1][2] As with any therapeutic candidate, evaluating its potential cytotoxicity is a critical step in the drug development process. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The provided methodologies are designed to be adaptable to various mammalian cell lines.

Mechanism of Action of Epetraborole

Epetraborole functions by inhibiting the leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[2] Specifically, the boron atom in Epetraborole's structure plays a key role in trapping tRNALeu in the editing site of the LeuRS enzyme. This action prevents the tRNA from being charged with leucine at the aminoacylation site, thereby halting protein synthesis and leading to cell growth inhibition or cell death in susceptible organisms.[2]

Epetraborole_Mechanism cluster_protein_synthesis Cellular Protein Synthesis cluster_inhibition Inhibition by Epetraborole Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS Binds tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Binds Charged_tRNA Leucyl-tRNA-Leu LeuRS->Charged_tRNA Catalyzes charging Inhibited_Complex LeuRS-tRNA-Leu- Epetraborole Complex LeuRS->Inhibited_Complex Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Ribosome->Protein Elongation Cell_Growth Cell_Growth Epetraborole Epetraborole Epetraborole->LeuRS Binds to editing site Protein_Synthesis_Block Protein_Synthesis_Block Inhibited_Complex->Protein_Synthesis_Block Protein Synthesis Blocked Cell_Death Cell_Death Protein_Synthesis_Block->Cell_Death Leads to Cell Death

Figure 1: Mechanism of action of Epetraborole.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against common cell lines. While studies suggest Epetraborole has low cytotoxicity to mammalian cells, specific IC50 values are not widely published.[3][4] The data below are for illustrative purposes to guide researchers in presenting their findings.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference Compound (IC50, µM)
HEK293MTT24> 100Doxorubicin (0.5)
HepG2Neutral Red24> 100Doxorubicin (0.8)
A549LDH48> 100Staurosporine (1.2)
JurkatMTT48> 100Staurosporine (0.9)

Table 1: Illustrative Cytotoxicity of this compound in Various Cell Lines.

Experimental Protocols

The following are detailed protocols for three standard cell-based cytotoxicity assays. An initial stock solution of this compound should be prepared in a suitable solvent, such as sterile water or DMSO, and serially diluted to the desired concentrations in cell culture medium.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with this compound B->C D Incubate for desired exposure time C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Figure 2: MTT assay experimental workflow.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • Neutral Red solution (50 µg/mL in sterile water)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate reader

Protocol:

  • Follow steps 1-5 from the MTT assay protocol.

  • After the incubation period, remove the treatment medium and add 100 µL of medium containing Neutral Red to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Add 150 µL of destain solution to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Follow steps 1-5 from the MTT assay protocol.

  • After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Cytotoxicity_Logic cluster_assays Cell-Based Cytotoxicity Assays MTT MTT Assay (Metabolic Activity) Viable_Cells Viable Cells MTT->Viable_Cells Measures NR Neutral Red Assay (Lysosomal Integrity) NR->Viable_Cells Measures LDH LDH Assay (Membrane Integrity) NonViable_Cells Non-Viable Cells LDH->NonViable_Cells Measures Epetraborole Epetraborole Cell_Culture Mammalian Cell Culture Epetraborole->Cell_Culture Cell_Culture->MTT Cell_Culture->NR Cell_Culture->LDH Result Cytotoxicity Assessment (e.g., IC50) Viable_Cells->Result NonViable_Cells->Result

Figure 3: Logical relationship of cytotoxicity assays.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in vitro cytotoxicity of this compound. It is recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive cytotoxicity profile. Based on existing literature, this compound is expected to exhibit low cytotoxicity against mammalian cell lines. However, empirical determination across a range of cell types and concentrations is essential for a thorough safety assessment.

References

Application Notes and Protocols: Epetraborole Hydrochloride in a Murine Model of Lung Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epetraborole hydrochloride (EBO) is a novel benzoxaborole antimicrobial agent that inhibits bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3][4] This unique mechanism of action makes it a promising candidate for treating challenging lung infections, particularly those caused by nontuberculous mycobacteria (NTM) such as Mycobacteroides abscessus (Mab) and Mycobacterium avium complex (MAC).[1][5][6] Preclinical studies in murine models of lung infection have demonstrated the efficacy of Epetraborole in reducing bacterial burden.[1][7][8][9] These application notes provide a detailed overview of the experimental protocols and quantitative data from these studies to guide researchers in designing and executing similar experiments.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Epetraborole targets the editing domain of leucyl-tRNA synthetase (LeuRS).[10] By binding to the terminal adenosine ribose of tRNALeu in the editing site, it blocks the synthesis of leucyl-tRNALeu, which ultimately halts bacterial protein synthesis.[4][11]

cluster_bacterium Bacterial Cell Epetraborole Epetraborole (EBO) LeuRS Leucyl-tRNA Synthetase (LeuRS) Epetraborole->LeuRS Inhibits Editing Site Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Catalyzes Leucyl-tRNA_Leu Formation tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of Epetraborole.

Experimental Protocols

Murine Model of Mycobacteroides abscessus Lung Infection

This protocol outlines the establishment of a chronic lung infection in mice to evaluate the efficacy of Epetraborole.

1. Animal Model:

  • Species: C3HeB/FeJ mice or NOD.SCID mice are commonly used.[9][10]

  • Health Status: Mice should be specific-pathogen-free and allowed to acclimate for at least one week before the experiment.

2. Bacterial Culture:

  • Strain: Clinically relevant isolates of Mycobacteroides abscessus (e.g., ATCC 19977, M9501, M9530) are used.[7][8][9]

  • Culture Conditions: Bacteria are grown in an appropriate broth (e.g., Middlebrook 7H9) to mid-log phase.

3. Infection Procedure:

  • Route of Administration: Aerosol infection is preferred to mimic the natural route of human infection.[7] Mice are placed in a chamber and exposed to an aerosolized suspension of M. abscessus.

  • Inoculum: The bacterial suspension is adjusted to achieve a desired initial lung deposition (e.g., 2-3 log10 CFU per lung).

4. This compound Administration:

  • Formulation: Epetraborole is prepared for oral administration, typically by gavage.

  • Dosage: Doses can range from 0.5 to 100 mg/kg, administered once daily.[7][8][9] Some studies have explored higher doses up to 300 mg/kg.[7][12]

  • Treatment Duration: Treatment is typically initiated after the infection has been established (e.g., 1 day or several weeks post-infection) and can continue for 4 weeks or longer.[7][8][9]

5. Efficacy Assessment:

  • Endpoint: The primary endpoint is the reduction in bacterial burden in the lungs, measured in log10 Colony Forming Units (CFU).[7][8][9]

  • Procedure: At specified time points, mice are euthanized, and the lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on appropriate agar (e.g., Middlebrook 7H11) to enumerate CFU.

6. Control Groups:

  • Negative Control: A group of infected mice receiving a vehicle control.

  • Positive Control: A group of infected mice receiving a standard-of-care antibiotic, such as imipenem (e.g., 100 mg/kg, twice daily via subcutaneous injection).[7][8][9]

cluster_workflow Experimental Workflow: Murine Lung Infection Model Acclimatization Mouse Acclimatization Infection Aerosol Infection (M. abscessus) Acclimatization->Infection Treatment_Initiation Treatment Initiation (Oral Gavage) Infection->Treatment_Initiation EBO_Group Epetraborole Group Treatment_Initiation->EBO_Group Control_Groups Control Groups (Vehicle, Imipenem) Treatment_Initiation->Control_Groups Monitoring Daily Monitoring EBO_Group->Monitoring Control_Groups->Monitoring Endpoint Endpoint Assessment (Lung CFU Enumeration) Monitoring->Endpoint

Caption: Murine lung infection experimental workflow.

Data Presentation

The efficacy of this compound has been quantified in several studies. The tables below summarize the key findings.

Table 1: Efficacy of Epetraborole against Mycobacteroides abscessus Clinical Isolates
M. abscessus IsolateEpetraborole Dose (mg/kg, oral, once daily)Treatment DurationMean Log10 CFU Reduction in LungsComparator (Imipenem, 100 mg/kg, SC, twice daily) Mean Log10 CFU ReductionReference
ATCC 19977254 weeksComparable to 50 mg/kgSimilar to 25 mg/kg EBO[7],[8],[9]
ATCC 19977504 weeksGradual reduction-[7],[8],[9]
M9501254 weeksComparable to 50 mg/kg-[7],[8],[9]
M9501504 weeksGradual reduction-[7],[8],[9]
M9530254 weeksLess effective than 50 mg/kg-[7],[8],[9]
M9530504 weeksMore efficacious than 25 mg/kgComparable efficacy[7],[8],[9],[12]
Table 2: Dose-Ranging Study of Epetraborole against M. abscessus M9501
Epetraborole Dose (mg/kg, oral, once daily)Treatment DurationNet Log10 CFU Reduction in LungsComparator (Imipenem, 100 mg/kg, SC, twice daily) Net Log10 CFU ReductionReference
0.54 weeks--[7],[8],[9]
54 weeks--[7],[8],[9]
104 weeks--[7],[8],[9]
254 weeks--[7],[8],[9]
1004 weeks2.7Less than 100 mg/kg EBO[7],[8],[9],[12]
Table 3: Efficacy of Epetraborole against Mycobacterium avium Complex (MAC)
MAC StrainEpetraborole Dose (mg/kg, oral, once daily)Treatment DurationEfficacy Compared to Standard of Care (SOC)Reference
M. avium 2285R1, 10, 30, 100, 300, 50056 daysSignificantly better than Clarithromycin (250 mg/kg)[1]
M. avium ATCC 700898100, 200, 300, 400-Better than SOC[1]
M. intracellulare 1956100, 200, 300, 400-As good as SOC[1]
M. intracellulare DNA00055100, 200, 300, 400-As good as SOC[1]
M. intracellulare DNA00111100, 200, 300, 400-As good as SOC[1]

*Standard of Care (SOC) for MAC: Clarithromycin (250 mg/kg), Rifabutin (100 mg/kg), and Ethambutol (100 mg/kg) administered once daily.[1]

Combination Therapy

Studies have also explored the combination of Epetraborole with other compounds. For instance, combination therapy of Epetraborole with norvaline has been shown to limit the rate of Epetraborole resistance in both M. abscessus and M. tuberculosis and demonstrated improved in vivo efficacy in a murine model of M. abscessus pulmonary infection.[10] Furthermore, when combined with the standard of care for MAC, 200 mg/kg of Epetraborole increased bacterial killing by 1.4 - 3.0 log10 CFU compared to SOC alone.[1]

Conclusion

This compound demonstrates significant dose-dependent efficacy in reducing the bacterial burden in murine models of lung infection caused by M. abscessus and MAC.[1][7][8][9] Its novel mechanism of action and oral bioavailability make it a promising candidate for further clinical development for the treatment of NTM lung disease. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy of this compound.

References

Application Note: Utilizing a Hollow Fiber Infection Model for Pharmacokinetic/Pharmacodynamic Studies of Epetraborole Hydrochloride against Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole (EBO) is an investigational boron-containing oral inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This novel mechanism of action gives it potent activity against various bacteria, including nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb).[1][4][5] The hollow fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human-like pharmacokinetic (PK) profiles, enabling the detailed study of pharmacokinetic/pharmacodynamic (PK/PD) relationships of antimicrobial agents.[6][7][8] This application note provides a detailed protocol for using the HFIM to evaluate the PK/PD properties of Epetraborole hydrochloride against mycobacteria, aiding in the determination of optimal dosing regimens and the suppression of antimicrobial resistance.

Principle of the Hollow Fiber Infection Model

The HFIM is a two-compartment model consisting of a central reservoir and a peripheral compartment containing semi-permeable hollow fibers.[6][8] Bacteria are inoculated into the peripheral compartment, where they are contained, while the drug is administered into the central reservoir.[9] The drug diffuses across the hollow fibers into the peripheral compartment, exposing the bacteria to concentrations that mimic human plasma or tissue levels.[7] Fresh medium is continuously supplied to the central reservoir and removed at a specific rate to simulate drug clearance and maintain a specific half-life.[10][11] This system allows for long-term experiments to assess bacterial killing kinetics and the emergence of resistance under clinically relevant drug exposures.[6][7]

Key PK/PD Parameters for Epetraborole

Studies utilizing the hollow fiber system have identified the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) as the key PK/PD driver for Epetraborole's efficacy against mycobacteria.[1][12]

Experimental Protocols

Materials
  • Hollow fiber cartridges (e.g., FiberCell Systems)

  • Peristaltic pump

  • Tubing and connectors

  • Central reservoir bottles

  • Mycobacterial strain of interest (e.g., M. tuberculosis H37Rv, Mycobacterium abscessus)

  • Appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

  • This compound powder

  • Phosphate-buffered saline (PBS)

  • Sterile syringes and needles

  • Incubator

  • Equipment for bacterial enumeration (e.g., plating supplies, luminometer for MGIT)

Hollow Fiber System Setup and Sterilization
  • Assemble the hollow fiber system according to the manufacturer's instructions. This includes connecting the hollow fiber cartridge to the central reservoir and the peristaltic pump with appropriate tubing.

  • Sterilize the entire system, including the tubing and reservoir, by autoclaving or using ethylene oxide, following the manufacturer's guidelines.

  • Prime the system with sterile PBS to remove any residual air and ensure the integrity of the fibers.

  • Replace the PBS with the appropriate pre-warmed culture medium and allow the system to equilibrate inside an incubator at 37°C.

Inoculum Preparation
  • Grow the mycobacterial strain to mid-log phase in the appropriate culture medium.

  • Harvest the bacteria by centrifugation and wash them with fresh medium or PBS to remove any residual media components.

  • Resuspend the bacterial pellet in fresh medium and adjust the concentration to the desired inoculum density (typically 10^7 to 10^8 CFU/mL).

  • Inoculate the bacterial suspension into the peripheral compartment of the hollow fiber cartridge using a sterile syringe.

Epetraborole Administration and PK Simulation
  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Based on the target human PK profile (e.g., Cmax, half-life), calculate the initial bolus dose and the infusion rate of Epetraborole required.

  • Administer the initial bolus dose of Epetraborole directly into the central reservoir.

  • Simultaneously, start the infusion of fresh medium containing the calculated concentration of Epetraborole into the central reservoir using the peristaltic pump. The rate of infusion will determine the simulated half-life of the drug.

  • The pump will also remove medium from the central reservoir at the same rate to maintain a constant volume.

Sampling and Analysis
  • Pharmacokinetic Sampling: Collect samples from the central reservoir at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours post-dose and then daily) to measure Epetraborole concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Sampling: At specified time points (e.g., daily or every few days), collect samples from the peripheral compartment to determine the total and resistant bacterial populations.

  • Bacterial Enumeration:

    • Total Population: Serially dilute the samples and plate them on appropriate agar plates (e.g., Middlebrook 7H11 agar). Incubate the plates for the required duration and count the colony-forming units (CFU).

    • Resistant Population: Plate the samples on agar plates containing a selective concentration of Epetraborole (e.g., 3-4 times the MIC) to quantify the resistant subpopulation.

Data Presentation

Table 1: In Vitro Activity of Epetraborole against Mycobacteria
Mycobacterial SpeciesStrainMIC50 (mg/L)MIC90 (mg/L)Reference
Mycobacterium tuberculosisClinical Isolates (n=48)232[11]
Mycobacterium abscessusClinical Isolates (n=59)0.1250.25[10]
Table 2: Pharmacokinetic Parameters of Epetraborole in the Hollow Fiber System
ParameterValueUnitReference
Clearance Rate0.01 ± 0.00L/h[11]
Volume of Distribution0.25 ± 0.04L[11]
Half-life15.59 ± 1.72h[11]
Table 3: PK/PD Target of Epetraborole against M. tuberculosis in the Hollow Fiber System
Readout MethodPK/PD IndexTarget ValueReference
CFU/mLAUC0-24/MIC934.3[11]
Time to Positivity (TTP)AUC0-24/MIC327.1[11][12]

Visualizations

Epetraborole_Mechanism_of_Action cluster_translation Protein Synthesis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leucyl_tRNA_Leu Leucyl-tRNA_Leu LeuRS->Leucyl_tRNA_Leu Aminoacylation Ribosome Ribosome Leucyl_tRNA_Leu->Ribosome Protein Protein Ribosome->Protein Epetraborole Epetraborole Epetraborole->LeuRS Inhibition Hollow_Fiber_Workflow cluster_setup System Setup cluster_experiment Experiment cluster_analysis Analysis Assemble Assemble Hollow Fiber System Sterilize Sterilize System Assemble->Sterilize Equilibrate Equilibrate with Culture Medium Sterilize->Equilibrate Inoculate Inoculate Bacteria into Peripheral Compartment Equilibrate->Inoculate Administer Administer Epetraborole to Central Reservoir Inoculate->Administer Simulate Simulate Human PK (Pump Infusion) Administer->Simulate Incubate Incubate at 37°C Simulate->Incubate Sample_PK Sample Central Reservoir (PK Analysis) Incubate->Sample_PK Sample_PD Sample Peripheral Compartment (PD Analysis) Incubate->Sample_PD Quantify_Drug Measure Drug Concentration Sample_PK->Quantify_Drug Quantify_Bacteria Enumerate Total and Resistant Bacteria Sample_PD->Quantify_Bacteria

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Epetraborole Hydrochloride Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Epetraborole hydrochloride. The information is designed to help identify and overcome potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel antibacterial agent that inhibits bacterial protein synthesis.[1][2][3] It specifically targets leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).[4][5] Epetraborole traps the tRNALeu in the editing site of the LeuRS enzyme, preventing the completion of the aminoacylation process and thereby halting protein production.[4]

Q2: What are the known mechanisms of resistance to Epetraborole?

The primary mechanism of resistance to Epetraborole is the development of mutations in the gene encoding leucyl-tRNA synthetase (leuS).[6] These mutations typically occur in the editing domain of the enzyme, reducing the binding affinity of Epetraborole. Overexpression of the leuS gene, leading to higher cellular concentrations of the LeuRS enzyme, has also been identified as a potential resistance mechanism.[5] While efflux pumps are a common resistance mechanism for many antibiotics, their role in Epetraborole resistance appears to be less significant.[3]

Q3: What is the typical frequency of spontaneous resistance to Epetraborole?

The frequency of spontaneous resistance to Epetraborole can vary depending on the bacterial species and the selective pressure applied. For instance, in Mycobacterium abscessus, the frequency of resistance has been reported to be approximately 5.4 x 10-8 CFU.[6] In M. avium, the resistance frequency ranged from 1.58 x 10-7 to 8.48 x 10-9.[1][7]

Q4: Can combination therapy prevent the emergence of Epetraborole resistance?

Yes, studies have shown that combining Epetraborole with other antibiotics can significantly reduce the frequency of resistance. For example, combining Epetraborole with ethambutol, clarithromycin, rifabutin, or amikacin has been shown to lower the resistance frequency by over 700-fold in M. avium.[1][7]

Troubleshooting Guides

Issue 1: Inconsistent or Higher-than-Expected Minimum Inhibitory Concentration (MIC) Values

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inoculum size too high An increased inoculum can lead to an artificially high MIC. Ensure the inoculum is standardized according to CLSI guidelines, typically to ~5 x 105 CFU/mL.[8]
Media composition The type of broth used can influence MIC results. For mycobacteria, cation-adjusted Mueller-Hinton broth (CAMHB) and Middlebrook 7H9 are commonly used.[8] Ensure consistency in the media and supplements used across experiments.
Spontaneous resistance The emergence of resistant mutants in the inoculum can lead to variable MICs. If you suspect this, streak the culture on agar plates containing Epetraborole to isolate and characterize potential resistant colonies.
Compound stability Prepare fresh stock solutions of this compound for each experiment, as solutions may be unstable with repeated freeze-thaw cycles.
Issue 2: Failure to Amplify the leuS Gene for Sequencing

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor primer design Verify that your primers are specific to the leuS gene of your target organism and do not have significant secondary structures or primer-dimer potential.[9][10]
Suboptimal PCR conditions Optimize the annealing temperature using a gradient PCR.[9] Adjust the extension time based on the length of the leuS gene. Ensure the correct magnesium chloride concentration is used.
Poor DNA quality DNA purity is crucial for successful PCR. Ensure your DNA extraction method effectively removes PCR inhibitors. An A260/A280 ratio of ~1.8 is indicative of pure DNA.[11]
Low DNA template concentration Quantify your DNA template and ensure you are using an adequate amount for the PCR reaction (typically 10-100 ng).[11]
Issue 3: No Significant Increase in leuS Gene Expression in Suspected Overexpression-Mediated Resistance

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor RNA quality Ensure the RNA is of high quality and integrity before proceeding with reverse transcription and qPCR. Use of an RNA stabilization solution is recommended.
Inefficient reverse transcription Optimize the reverse transcription reaction to ensure efficient conversion of RNA to cDNA.
Suboptimal qPCR assay Validate your qPCR primers for efficiency and specificity. Run a melt curve analysis to check for non-specific products.[12]
Incorrect reference genes Use at least two validated reference genes for normalization of gene expression data to ensure accuracy.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) and filter-sterilize.

  • Perform two-fold serial dilutions of the Epetraborole stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the 96-well plate containing the Epetraborole dilutions with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial species.

  • The MIC is the lowest concentration of Epetraborole that completely inhibits visible growth.[2]

Protocol 2: Determination of Spontaneous Resistance Frequency

Procedure:

  • Grow a bacterial culture to a high density (e.g., 109 - 1010 CFU/mL).

  • Plate serial dilutions of the culture on drug-free agar plates to determine the total viable cell count.

  • Plate the concentrated culture onto agar plates containing Epetraborole at concentrations of 2x, 4x, and 8x the MIC.[1]

  • Incubate the plates until colonies appear.

  • Count the number of colonies on both the drug-free and drug-containing plates.

  • Calculate the resistance frequency by dividing the number of resistant colonies by the total number of viable cells.[1]

Protocol 3: Sequencing of the leuS Gene

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from both the susceptible parent strain and the Epetraborole-resistant mutants.

  • Primer Design: Design PCR primers that flank the entire coding sequence of the leuS gene.

  • PCR Amplification: Perform PCR to amplify the leuS gene from the extracted genomic DNA.

  • PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs, primers, and polymerase.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the sequencing results from the resistant mutants to the sequence of the parent strain to identify any mutations.

Visualizations

Resistance_Mechanisms cluster_0 Primary Mechanism cluster_1 Secondary Mechanism cluster_2 Potential Mechanism Target Modification Target Modification Reduced Drug Binding Reduced Drug Binding Target Modification->Reduced Drug Binding results in Target Overexpression Target Overexpression Increased LeuRS Levels Increased LeuRS Levels Target Overexpression->Increased LeuRS Levels results in Efflux Pumps Efflux Pumps Drug Expulsion Drug Expulsion Efflux Pumps->Drug Expulsion results in Epetraborole Epetraborole Inhibition of LeuRS Inhibition of LeuRS Epetraborole->Inhibition of LeuRS targets Protein Synthesis Blockage Protein Synthesis Blockage Inhibition of LeuRS->Protein Synthesis Blockage leads to Resistance Resistance Reduced Drug Binding->Resistance Increased LeuRS Levels->Resistance Drug Expulsion->Resistance

Caption: Overview of Epetraborole resistance mechanisms.

MIC_Troubleshooting_Workflow Inconsistent MIC Inconsistent MIC Check Inoculum Check Inoculum Inconsistent MIC->Check Inoculum Standardize Media Standardize Media Check Inoculum->Standardize Media If correct Test for Resistance Test for Resistance Standardize Media->Test for Resistance If consistent Prepare Fresh Drug Prepare Fresh Drug Test for Resistance->Prepare Fresh Drug If negative Consistent MIC Consistent MIC Prepare Fresh Drug->Consistent MIC Re-test

Caption: Troubleshooting workflow for inconsistent MIC results.

LeuRS_Signaling_Pathway Epetraborole Epetraborole LeuRS Leucyl-tRNA Synthetase Epetraborole->LeuRS inhibits Leucyl-tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leucyl-tRNA_Leu charges tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Protein Synthesis Protein Synthesis Leucyl-tRNA_Leu->Protein Synthesis Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth leuS gene leuS gene leuS mRNA leuS mRNA leuS gene->leuS mRNA transcription Resistance Mutation Resistance Mutation leuS gene->Resistance Mutation leuS mRNA->LeuRS translation Resistance Mutation->LeuRS alters

Caption: Simplified pathway of Epetraborole action and resistance.

References

Improving Epetraborole hydrochloride solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Epetraborole hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as GSK2251052 and AN3365) is a novel, potent, and selective boron-containing antibiotic.[1][2] It functions as an inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme that catalyzes the attachment of leucine to its corresponding transfer RNA (tRNA).[3][4][5] By binding to the editing site of the LeuRS, Epetraborole traps the tRNALeu, which in turn blocks the synthesis of leucyl-tRNALeu and ultimately inhibits bacterial protein synthesis.[3][6][7]

Q2: What are the recommended solvents for dissolving this compound for in vitro assays?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2] For creating stock solutions, DMSO is commonly used.[2][8] It is crucial to use newly opened, anhydrous DMSO as its hygroscopic nature can significantly impact the solubility of the compound.[8][9]

Q3: What should I do if I observe precipitation when preparing my this compound solution?

If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[8] For aqueous solutions, filtration through a 0.22 μm filter after dilution to the working concentration is recommended to sterilize and remove any potential particulates.[8]

Q4: How should I store my this compound stock solutions?

For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C.[1] For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][8] Stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed, moisture-free environment.[8] It is advised to prepare fresh solutions for optimal results as solutions can be unstable.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Compound may have low solubility in the chosen solvent at the desired concentration. The quality of the solvent may be suboptimal.Use gentle heating or sonication to aid dissolution.[8] Ensure you are using high-quality, anhydrous DMSO, as moisture can affect solubility.[8][9] Refer to the solubility data table below for appropriate solvent selection and concentration.
Precipitation Observed in Stock Solution Upon Storage The concentration of the stock solution may be too high for the storage temperature. The solution may have absorbed moisture.Store aliquots at a lower temperature (-80°C) to maintain solubility. Ensure vials are tightly sealed to prevent moisture absorption.[8] Consider preparing a slightly lower concentration stock solution.
Inconsistent Results in In Vitro Assays Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the working solution.Prepare fresh working solutions from a properly stored stock solution for each experiment.[4] Verify the concentration of your stock solution. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Unexpectedly High MIC Values The bacterial strain may have intrinsic or acquired resistance. The inoculum size may be too high.Confirm the identity and expected susceptibility of your bacterial strain. Ensure the inoculum is prepared according to standard protocols (e.g., adjusted to 0.5 McFarland standard).[6]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO~200 mg/mL (~731.21 mM)Ultrasonic assistance may be needed.[2][8] Use of newly opened DMSO is recommended.[8][9]
Water≥ 28 mg/mL (~102.37 mM)Sonication is recommended.[2][10]
PBS100 mg/mL (365.60 mM)Requires ultrasonication.[2]

Table 2: In Vitro Activity of Epetraborole

OrganismMIC50 (μg/mL)MIC90 (μg/mL)Reference
Enterobacteriaceae0.51[1]
Mycobacterium abscessus0.125 mg/L0.25 mg/L[6]
Anaerobic Isolates24[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 273.52 g/mol )[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.74 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2][8]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

    • Bacterial culture in logarithmic growth phase

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate. The final concentration range should typically span from 0.03 to 64 μg/mL.[5]

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

    • Dilute the adjusted bacterial suspension 1:1000 in CAMHB to achieve a final inoculum density of approximately 105 CFU/mL.[6]

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the Epetraborole dilutions. Include a positive control (bacteria in broth without drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[5]

    • The MIC is defined as the lowest concentration of Epetraborole that completely inhibits visible bacterial growth.

Visualizations

Epetraborole_Mechanism_of_Action cluster_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by Epetraborole Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA_Leu LeuRS->Leu_tRNA_Leu Aminoacylation LeuRS_editing LeuRS Editing Site Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Ribosome->Protein Translation Epetraborole Epetraborole Epetraborole->LeuRS_editing Binds to Trapped_complex Epetraborole-tRNA_Leu Adduct LeuRS_editing->Trapped_complex Forms Trapped_complex->Leu_tRNA_Leu_inhib Blocks Synthesis tRNA_Leu_inhib tRNA_Leu tRNA_Leu_inhib->LeuRS_editing

Caption: Mechanism of action of Epetraborole.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay stock_prep Prepare Epetraborole Stock Solution (DMSO) serial_dilution Perform Serial Dilution in 96-well Plate stock_prep->serial_dilution bacterial_culture Grow Bacterial Culture to Log Phase inoculation Inoculate with Standardized Bacterial Suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read MIC (Lowest concentration with no growth) incubation->read_results

Caption: Workflow for MIC determination.

References

Addressing Epetraborole hydrochloride off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Epetraborole hydrochloride in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and ensure the accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected cytotoxicity in our cell line at concentrations where Epetraborole is supposed to be selective for bacterial LeuRS. What could be the cause?

A1: While Epetraborole generally exhibits low cytotoxicity in human cell lines, several factors could contribute to unexpected cell death.[1][2][3]

Troubleshooting Steps:

  • Confirm Drug Concentration and Purity: Verify the concentration of your this compound stock solution and ensure its purity. Degradation or impurities can lead to cytotoxic effects.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities. Consider performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line.

  • Culture Conditions: Off-target effects can be exacerbated by suboptimal culture conditions. Ensure your cells are healthy, free from contamination, and cultured under recommended conditions.

  • Assay Interference: The observed effect might be an artifact of the cytotoxicity assay used. Consider using an alternative method to confirm the results (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH release).

  • Mitochondrial Stress: Although not a primary target, high concentrations of some compounds can induce mitochondrial stress. Evaluate mitochondrial membrane potential or reactive oxygen species (ROS) production.

Q2: Our gene expression analysis shows modulation of genes unrelated to protein synthesis. Is this an expected off-target effect of Epetraborole?

A2: Epetraborole's primary mechanism is the inhibition of leucyl-tRNA synthetase (LeuRS), which directly impacts protein synthesis.[1][4][5] However, downstream effects can lead to changes in gene expression. For instance, in E. coli, Epetraborole has been shown to alter the expression of genes related to the cell exterior, regulation, and response to stimuli.[6][7]

Troubleshooting Steps:

  • Pathway Analysis: Utilize pathway analysis tools to determine if the modulated genes are part of a coordinated cellular stress response (e.g., unfolded protein response, amino acid starvation response).

  • Time-Course Experiment: Perform a time-course experiment to distinguish between early (potentially direct) and late (likely indirect) gene expression changes.

  • Protein Synthesis Inhibition Control: Compare the gene expression profile to that induced by a well-characterized, structurally different protein synthesis inhibitor (e.g., cycloheximide) to identify effects specific to Epetraborole's chemical structure versus those related to general protein synthesis arrest.

  • Validate with qPCR: Confirm the microarray or RNA-seq data for key genes of interest using quantitative real-time PCR (qPCR).

Q3: We are seeing inconsistent results in our assays. Could Epetraborole be interacting with components of our cell culture medium?

A3: Inconsistent results can arise from interactions with media components. It has been noted that the activity of Epetraborole can be influenced by the composition of the culture medium, with some studies showing lower potency in cation-adjusted Mueller Hinton (CaMH) media.[8][9]

Troubleshooting Steps:

  • Media Comparison: Test the activity of Epetraborole in different types of standard cell culture media (e.g., DMEM, RPMI-1640, Ham's F-12) to see if the effect is media-dependent.

  • Serum Effects: Serum proteins can bind to small molecules and reduce their effective concentration. Perform experiments in serum-free or reduced-serum conditions to assess the impact of serum.

  • pH Stability: Check the pH of your culture medium after the addition of this compound, as pH shifts can affect both cell health and compound activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to Epetraborole's activity and potential for off-target effects.

Table 1: In Vitro Activity and Cytotoxicity

ParameterOrganism/Cell LineValueReference
IC50 (LeuRS Inhibition) -0.31 µM[10]
MIC50 (M. abscessus) Mycobacterium abscessus0.125 mg/L[11]
MIC90 (M. abscessus) Mycobacterium abscessus0.25 mg/L[11]
MIC Range (B. pseudomallei) Burkholderia pseudomallei0.25–4 µg/mL[12]
Intracellular IC50 (M. abscessus) Macrophages1.7 µM[3]
Cytotoxicity Not specifiedNo cytotoxicity observed at tested concentrations[1][2]

Table 2: Cytochrome P450 (CYP) and Transporter Interactions

InteractionEnzyme/TransporterObservationConcentrationReference
CYP Inhibition Major CYP enzymesNot a potent reversible or time-dependent inhibitor>100 µM[1][2][13]
CYP Induction CYP2B6Weak induction (2.18-fold)100 µM[2]
CYP Induction CYP3A4Weak induction (~3-fold)100 µM[2]
Transporter Inhibition Major human efflux/uptake transportersNo significant inhibitionAt clinically relevant concentrations[1]
Substrate Potential P-gp, BCRP, OAT1, OAT3, etc.Not a substrate-[1]
Substrate Potential OCT2Potential substrate5 µM[1]

Experimental Protocols

1. Protocol: Cell Viability Assessment using Resazurin-Based Assay

This protocol provides a general method for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours until the color changes from blue to pink/purple.

  • Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Protocol: CYP450 Inhibition Assay (General)

This protocol outlines a general procedure for evaluating the inhibitory potential of Epetraborole on CYP enzymes using human liver microsomes.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4), human liver microsomes, a panel of CYP-specific probe substrates, and an NADPH-generating system.

  • Incubation Mixture: In a 96-well plate, combine the reaction buffer, human liver microsomes, and this compound at various concentrations. Include positive control inhibitors for each CYP isoform.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the CYP-specific probe substrate to each well to initiate the reaction.

  • NADPH Addition: After a brief incubation, add the NADPH-generating system to start the metabolic reaction.

  • Reaction Termination: After a defined period (e.g., 15-30 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each Epetraborole concentration compared to the vehicle control. Determine the IC50 value if significant inhibition is observed.

Visualizations

G cluster_0 Epetraborole Epetraborole Leucyl-tRNA Synthetase (LeuRS) Leucyl-tRNA Synthetase (LeuRS) Epetraborole->Leucyl-tRNA Synthetase (LeuRS) Inhibits Protein Synthesis Protein Synthesis Leucyl-tRNA Synthetase (LeuRS)->Protein Synthesis Enables tRNA-Leu tRNA-Leu tRNA-Leu->Leucyl-tRNA Synthetase (LeuRS) Binds to Leucine Leucine Leucine->Leucyl-tRNA Synthetase (LeuRS) Binds to

Caption: Epetraborole's primary mechanism of action.

G cluster_1 Experimental Workflow for Off-Target Effect Investigation Observe Unexpected Phenotype Observe Unexpected Phenotype Confirm Primary Target Engagement Confirm Primary Target Engagement Observe Unexpected Phenotype->Confirm Primary Target Engagement Hypothesize Off-Target Mechanism Hypothesize Off-Target Mechanism Confirm Primary Target Engagement->Hypothesize Off-Target Mechanism Secondary Assays Secondary Assays Hypothesize Off-Target Mechanism->Secondary Assays Cytotoxicity Assays Cytotoxicity Assays Secondary Assays->Cytotoxicity Assays Kinase Profiling Kinase Profiling Secondary Assays->Kinase Profiling Gene Expression Analysis Gene Expression Analysis Secondary Assays->Gene Expression Analysis Data Analysis and Interpretation Data Analysis and Interpretation Cytotoxicity Assays->Data Analysis and Interpretation Kinase Profiling->Data Analysis and Interpretation Gene Expression Analysis->Data Analysis and Interpretation

Caption: Workflow for investigating off-target effects.

G Unexpected Cell Death Unexpected Cell Death Check Drug Concentration Check Drug Concentration Unexpected Cell Death->Check Drug Concentration Assess Culture Conditions Assess Culture Conditions Check Drug Concentration->Assess Culture Conditions Concentration Correct Issue Resolved Issue Resolved Check Drug Concentration->Issue Resolved Concentration Incorrect Perform Alternative Cytotoxicity Assay Perform Alternative Cytotoxicity Assay Assess Culture Conditions->Perform Alternative Cytotoxicity Assay Conditions Optimal Assess Culture Conditions->Issue Resolved Conditions Suboptimal Perform Alternative Cytotoxicity Assay->Issue Resolved Result is an Artifact Investigate Intrinsic Cell Sensitivity Investigate Intrinsic Cell Sensitivity Perform Alternative Cytotoxicity Assay->Investigate Intrinsic Cell Sensitivity Result Confirmed Contact Technical Support Contact Technical Support Investigate Intrinsic Cell Sensitivity->Contact Technical Support

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Troubleshooting inconsistent results in Epetraborole MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epetraborole Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Epetraborole?

A1: Epetraborole is a boron-containing inhibitor of the bacterial enzyme leucyl-tRNA synthetase (LeuRS).[1] It functions through a novel mechanism that involves trapping the transfer RNA for leucine (tRNALeu) in the editing site of the LeuRS enzyme. This is achieved by the boron atom of Epetraborole binding to the cis-diols of the terminal adenosine of tRNALeu. This action prevents the attachment of leucine to its tRNA, thereby inhibiting protein synthesis and halting bacterial growth.

Q2: What is the standard method for determining the MIC of Epetraborole?

A2: The standard method for determining the MIC of Epetraborole is the broth microdilution (BMD) assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

Q3: What are the expected Epetraborole MIC ranges for common pathogens?

A3: Epetraborole has demonstrated potent in vitro activity against a range of bacteria, particularly Mycobacterium abscessus and Mycobacterium avium complex (MAC). The MIC values can vary depending on the species and even the subspecies of the bacteria being tested.

OrganismMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Mycobacterium abscessus0.060.120.03 - 0.25
Mycobacterium avium complex (US Isolates)280.25 - 8
Mycobacterium avium complex (Japanese Isolates)240.25 - 16

This table summarizes data from multiple studies and MIC values can be influenced by specific experimental conditions.[2][3][5][6]

Troubleshooting Inconsistent MIC Results

Q4: My Epetraborole MIC values are higher than expected. What are the potential causes?

A4: Higher than expected MIC values for Epetraborole can be attributed to several factors:

  • High Inoculum Density: A significant increase in the initial bacterial inoculum can lead to a substantial rise in the observed MIC. For instance, increasing the inoculum from approximately 105 CFU/mL to 107 CFU/mL has been shown to cause up to a 64-fold increase in the MIC of Epetraborole.[5]

  • Media Composition: The type of broth used for the assay can influence the in vitro activity of Epetraborole. Cation-Adjusted Mueller-Hinton Broth (CAMHB) has been reported to result in slightly higher MIC values compared to Middlebrook 7H9 broth for some bacterial species.[5][7] This may be due to the differing concentrations of divalent cations like Ca2+ and Mg2+.

  • pH of the Media: While not extensively documented specifically for Epetraborole, the activity of some boron-containing compounds can be pH-dependent. Ensure the pH of your media is within the recommended range.

  • Incubation Time: While standard protocols should be followed, extended incubation times could potentially lead to drug degradation or the selection of resistant subpopulations, resulting in higher apparent MICs.

Q5: My Epetraborole MIC values are inconsistent between experiments. What should I check?

A5: Inconsistent MIC results are often due to variability in experimental parameters. Here are key factors to review for consistency:

  • Inoculum Preparation: Ensure that the bacterial inoculum is consistently prepared to a 0.5 McFarland standard for every experiment. Visually comparing the turbidity of your bacterial suspension to the McFarland standard is crucial for reproducibility.

  • Media and Supplements: Use the same type of broth and supplements (e.g., OADC) from the same manufacturer for all comparative assays. Variations in lot-to-lot formulations of media and supplements can introduce variability.

  • Pipetting and Dilutions: Verify the accuracy and calibration of your pipettes to ensure precise serial dilutions of Epetraborole. Small errors in dilution can lead to significant shifts in the final MIC value.

  • Incubation Conditions: Maintain consistent incubation temperature, duration, and atmospheric conditions (e.g., CO2 levels if required) for all assays.[2]

  • Reading of Results: The visual determination of growth inhibition should be performed consistently. Using a standardized light source and background can aid in reproducibility.

Experimental Protocols

Detailed Methodology for Epetraborole Broth Microdilution MIC Assay (CLSI-based)

This protocol is a generalized procedure based on CLSI guidelines for broth microdilution susceptibility testing. Specific details may need to be optimized for the particular bacterial species being tested.

  • Preparation of Epetraborole Stock Solution:

    • Dissolve Epetraborole in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the Epetraborole stock solution in a 96-well microtiter plate using the appropriate sterile broth (e.g., CAMHB supplemented with 5% OADC). The final volume in each well should be 100 µL.

    • The concentration range should be selected to encompass the expected MIC of the test organism.

    • Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only) on each plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (e.g., grown on Middlebrook 7H11 agar), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for E. coli.

    • Dilute the adjusted bacterial suspension in the assay broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the Epetraborole dilutions, as well as the positive control well.

    • The final volume in each well will be 200 µL.

    • Seal the plates to prevent evaporation and incubate at the appropriate temperature (e.g., 36 ± 1 °C) and duration (e.g., 7 to 10 days for MAC) as required for the specific organism.[2]

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth.

    • The MIC is defined as the lowest concentration of Epetraborole that completely inhibits visible growth of the organism.

Visualizations

Epetraborole_Mechanism_of_Action Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Adduct Epetraborole-tRNA(Leu) Adduct tRNA_Leu->Adduct Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Aminoacylation Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Ribosome->Protein Translation Epetraborole Epetraborole Epetraborole->LeuRS Binds to editing site Epetraborole->Adduct Adduct->LeuRS Adduct->LeuRS

Caption: Mechanism of action of Epetraborole.

MIC_Assay_Workflow start Start prep_drug Prepare Epetraborole Stock Solution start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Perform Serial Dilutions in 96-well Plate prep_drug->prep_plates inoculate Inoculate Plates prep_plates->inoculate dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Caption: Epetraborole MIC assay workflow.

References

Technical Support Center: Enhancing Epetraborole Hydrochloride Efficacy with Norvaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving the combination of Epetraborole hydrochloride and norvaline.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (EPT) is a novel, boron-containing antibiotic that functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS).[1][2] LeuRS is an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[2] Epetraborole specifically targets the editing domain of LeuRS, trapping the tRNALeu and preventing protein synthesis, which ultimately leads to bacterial cell death.[2][3]

Q2: Why is norvaline used to enhance the efficacy of Epetraborole? What is the synergistic mechanism?

A2: The combination of norvaline and Epetraborole is a strategic approach to combat antibiotic resistance.[3][4] Bacteria can develop resistance to Epetraborole through mutations that result in the loss of the LeuRS editing activity.[3] While this makes the bacteria resistant to Epetraborole, it also renders the LeuRS enzyme unable to distinguish between leucine and similar-looking, non-proteinogenic amino acids like norvaline.[3][4] When these Epetraborole-resistant mutants are exposed to norvaline, the faulty LeuRS misincorporates norvaline into newly synthesized proteins in place of leucine.[3][5] This leads to widespread protein misfolding, induction of the unfolded protein response, and ultimately, cell death, creating a synthetic lethal interaction.[3][4] This combination therapy has been shown to limit the emergence of Epetraborole-resistant mutants and improve efficacy in preclinical models.[3][6]

Q3: What are the recommended starting concentrations for Epetraborole and norvaline in in vitro assays?

A3: The optimal concentrations can vary significantly depending on the bacterial species and strain being tested. Based on published studies with Mycobacterium abscessus, Epetraborole has a Minimum Inhibitory Concentration (MIC) range of 0.25–4 μg/mL.[2] For synergy and mutant prevention experiments, concentrations around 10 times the MIC90 of both Epetraborole (e.g., 0.63 μg/mL) and norvaline (e.g., 590 μg/mL) have been used.[6] It is crucial to perform dose-response experiments and checkerboard assays to determine the optimal synergistic concentrations for your specific experimental system.

Q4: How should I prepare and store stock solutions of this compound and norvaline?

A4: For this compound, it can be dissolved in water (H₂O) at concentrations up to 28 mg/mL (102.37 mM), though sonication may be required to aid dissolution.[7] It is recommended to prepare fresh solutions, as they can be unstable.[8] For long-term storage, powder can be kept at -20°C for up to three years, and solutions in solvent can be stored at -80°C for up to one year.[7] L-norvaline is generally soluble in water. For cell culture, prepare stock solutions in sterile water or culture medium and filter-sterilize before use.

Q5: What bacterial species or strains are most relevant for studying this combination?

A5: This combination has shown significant promise against mycobacterial infections. Key organisms of interest include Mycobacterium abscessus, a pathogen of concern for patients with cystic fibrosis, and Mycobacterium tuberculosis.[3][4] The efficacy of Epetraborole has also been evaluated against Burkholderia pseudomallei and other Gram-negative pathogens.[2][9]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
High variability or poor reproducibility in assay results. Inconsistent cell density, passage number effects, or reagent instability.Ensure a consistent cell seeding protocol. Use cells with a low passage number (<10 splits) to avoid genetic drift and maintain experimental consistency.[10] Prepare fresh solutions of Epetraborole for each experiment, as it can be unstable.[8]
Epetraborole shows lower-than-expected potency (high MIC values). Drug degradation, incorrect bacterial strain, or solubility issues.Confirm the identity and susceptibility profile of your bacterial strain. Prepare fresh Epetraborole stock solutions before each experiment.[8] If precipitation is observed, use sonication to aid dissolution as recommended.[7]
No synergistic effect is observed when combining Epetraborole and norvaline. The bacterial population has not yet developed Epetraborole resistance, or norvaline concentration is suboptimal.Synergy is most pronounced in Epetraborole-resistant mutants that have lost LeuRS editing function.[3] The effect may not be apparent in wild-type strains. Perform a checkerboard assay with a wide range of concentrations for both compounds to identify the optimal synergistic window.
Toxicity or cell death is observed in control groups treated only with norvaline. Norvaline concentration is too high, leading to off-target effects or cytotoxicity.High concentrations of L-norvaline have been reported to be cytotoxic to human cells in vitro.[11] Perform a dose-response curve for norvaline alone on your specific bacterial strain or cell line to determine its toxic threshold and establish a safe concentration range for synergy experiments.
Cells are lysing or detaching from the culture plate during the experiment. The permeabilizing agent (if used, e.g., digitonin) concentration is too high, or cells are stressed.If your protocol involves cell permeabilization, optimize the concentration of the agent for your specific cell line.[12] Ensure cells are handled gently and quickly during preparation to minimize stress.[12] Check for common cell culture contaminants like Mycoplasma, which can impact cell health.[13]

Quantitative Data Summary

Table 1: In Vitro Activity of Epetraborole Against B. pseudomallei Strains

Strain MIC Range (μg/mL) Modal MIC (μg/mL)
Clinically Derived & Reference Strains (n=16) 0.25 - 4 1

Data sourced from studies on clinically representative strains of Burkholderia pseudomallei.[2]

Table 2: In Vivo Efficacy of Epetraborole in a Murine Lung Infection Model

Treatment Group Bacterial Burden Reduction (Log₁₀ CFU/mL) vs. Untreated
Epetraborole (15 mg/kg, oral) ~1.5
Epetraborole (30 mg/kg, oral) ~3.5

Data from a murine model of B. pseudomallei infection.[2]

Table 3: Efficacy of Epetraborole in Combination with Standard of Care (SOC) in a Chronic M. avium complex (MAC) Mouse Model

Treatment Group Bacterial Killing Increase (Log₁₀ CFU) vs. SOC Alone Total Lung CFU Reduction (Log₁₀)
Epetraborole (200 mg/kg) + SOC 1.4 - 3.0 4.6 - 5.6

SOC: Clarithromycin (CLR), Rifabutin (RFB), Ethambutol (EMB).[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted for determining the MIC of Epetraborole with and without a fixed concentration of norvaline using the broth microdilution method.

  • Preparation:

    • Prepare a 2X stock of Epetraborole in appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Prepare two sets of sterile 96-well microtiter plates.

    • Plate A (Epetraborole alone): Add 100 µL of broth to columns 2-12. Add 200 µL of the 2X Epetraborole stock to column 1.

    • Plate B (Epetraborole + Norvaline): Prepare broth containing a fixed, sub-inhibitory concentration of norvaline. Add 100 µL of this norvaline-containing broth to columns 2-12. Add 200 µL of 2X Epetraborole stock (prepared in norvaline broth) to column 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, to column 11. Discard 100 µL from column 11. Column 12 will serve as a growth control (no drug).

  • Inoculation:

    • Prepare a bacterial inoculum standardized to ~1 x 10⁶ CFU/mL.

    • Add 100 µL of the inoculum to each well of both plates, bringing the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plates and incubate at the optimal temperature and duration for the specific bacterial species (e.g., 37°C for 24-48 hours).

  • Reading Results:

    • The MIC is defined as the lowest concentration of Epetraborole that completely inhibits visible bacterial growth. Compare the MIC from Plate A to Plate B to assess the effect of norvaline.

Protocol 2: Mutant Frequency Assay

This protocol assesses the ability of norvaline to reduce the frequency of Epetraborole-resistant mutants.

  • Bacterial Culture: Grow a large-volume culture of the test bacterium to late-logarithmic phase (~10⁹ CFU/mL).

  • Plating:

    • Plate 1 (Control): Spread 100 µL of the undiluted culture onto agar plates containing a high concentration of Epetraborole (e.g., 10X MIC).

    • Plate 2 (Combination): Spread 100 µL of the undiluted culture onto agar plates containing the same high concentration of Epetraborole PLUS a fixed concentration of norvaline.

  • Titering: Prepare serial dilutions of the original culture and plate on non-selective agar to determine the total number of viable cells (CFU/mL).

  • Incubation: Incubate all plates until colonies are visible.

  • Calculation:

    • Count the number of colonies on the selective plates.

    • Mutant Frequency = (Number of resistant colonies) / (Total number of viable cells plated).

    • Compare the mutant frequency between the control and combination plates. A significant reduction in the combination plate indicates that norvaline suppresses the emergence of EPT-resistant mutants.[3]

Visualizations

Epetraborole_Norvaline_Synergy cluster_WT Wild-Type Bacterium cluster_Resistant Epetraborole-Resistant Mutant LeuRS_WT Functional LeuRS (with Editing Domain) Protein_Synth Correct Protein Synthesis LeuRS_WT->Protein_Synth Leucine + tRNA LeuRS_Mutant Mutated LeuRS (Editing Deficient) LeuRS_WT->LeuRS_Mutant Selection Pressure Growth Bacterial Growth Protein_Synth->Growth Misfolded_Protein Misfolded Proteins (Norvaline Incorporated) LeuRS_Mutant->Misfolded_Protein Norvaline + tRNA Death Cell Death Misfolded_Protein->Death Unfolded Protein Response Ept Epetraborole Ept->LeuRS_WT Inhibits Editing Norvaline Norvaline Norvaline->LeuRS_Mutant Mistakenly Used as Substrate

Caption: Synergistic mechanism of Epetraborole and Norvaline against bacteria.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Prepare Bacterial Culture (e.g., M. abscessus) prep_stocks Prepare Stock Solutions (Epetraborole & Norvaline) start->prep_stocks mic_assay 1. MIC Determination (Broth Microdilution) prep_stocks->mic_assay checkerboard 2. Synergy Testing (Checkerboard Assay) mic_assay->checkerboard Inform Synergy Concentrations mutant_assay 3. Mutant Frequency Assay checkerboard->mutant_assay data_analysis Data Analysis (Calculate MIC, FIC Index, Mutant Frequency) mutant_assay->data_analysis end Conclusion: Assess Synergy & Resistance Suppression data_analysis->end

Caption: General experimental workflow for evaluating Epetraborole-Norvaline synergy.

References

Managing potential for Epetraborole cross-resistance with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential for Epetraborole cross-resistance with other antibiotics. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Epetraborole and how does it relate to cross-resistance?

A1: Epetraborole is a boron-containing compound that functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3][4] This enzyme is essential for protein synthesis as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). Epetraborole traps the tRNALeu in the editing site of the LeuRS, preventing the completion of this crucial step and thereby halting protein synthesis.[1][5] Because this target and mechanism are unique compared to many other antibiotic classes, the potential for cross-resistance with drugs that have different targets is inherently low.

Q2: Has cross-resistance between Epetraborole and other antibiotics been observed?

A2: Studies have shown no evidence of cross-resistance between Epetraborole and other clinically important antibiotics. Specifically, research on Mycobacterium avium complex (MAC) isolates demonstrated that clarithromycin- and amikacin-resistant strains remained susceptible to Epetraborole.[6][7][8][9] Furthermore, characterization of Epetraborole-resistant mutants showed that while their MIC values for Epetraborole increased significantly, the MICs for other drugs such as amikacin, bedaquiline, clofazimine, clarithromycin, and ethambutol did not change more than four-fold.[10]

Q3: What is the primary mechanism of resistance to Epetraborole?

A3: The primary mechanism of resistance to Epetraborole is the development of mutations in the gene encoding its target, the leucyl-tRNA synthetase (LeuRS).[5] These mutations can alter the binding site of the drug, reducing its inhibitory activity.

Q4: Can Epetraborole be used in combination with other antibiotics?

A4: Yes, Epetraborole has been studied in combination with other antibiotics. Checkerboard assays have generally shown indifferent or, in some cases, synergistic or additive effects with other drugs.[10] For instance, synergy or additive effects were observed when Epetraborole was combined with ethambutol against Mycobacterium avium complex.[10] Importantly, no antagonism has been reported in these combination studies.[10]

Troubleshooting Guides

Problem: I am observing unexpected resistance to Epetraborole in my bacterial cultures.

Possible Cause 1: Spontaneous Resistance Development. Spontaneous mutations in the leuS gene can arise in a bacterial population, leading to Epetraborole resistance.

Troubleshooting Steps:

  • Verify Resistance: Re-test the suspected resistant isolate's Minimum Inhibitory Concentration (MIC) for Epetraborole using a standardized method like broth microdilution.

  • Isolate and Purify: Streak the culture to obtain single colonies and test the MIC of individual colonies to confirm that the resistance is a stable trait of the isolate and not due to a mixed population.

  • Sequence the leuS gene: Perform Sanger or whole-genome sequencing on the resistant isolate to identify mutations in the leucyl-tRNA synthetase gene.

Possible Cause 2: Experimental Error. Inaccurate drug concentrations, inoculum size, or incubation conditions can lead to erroneous results.

Troubleshooting Steps:

  • Verify Drug Concentration: Prepare fresh stock solutions of Epetraborole and verify the final concentrations in your assay.

  • Standardize Inoculum: Ensure your bacterial inoculum is standardized to the recommended density (e.g., 0.5 McFarland standard).

  • Control Incubation Conditions: Verify that the incubation time, temperature, and atmospheric conditions are appropriate for the organism being tested.

  • Include Quality Control Strains: Always include appropriate quality control (QC) strains with known Epetraborole MIC values in your experiments to validate your assay.

Problem: I need to determine if resistance to another antibiotic in my isolates affects Epetraborole susceptibility.

Troubleshooting Steps:

  • Characterize Your Isolates: First, confirm the resistance profile of your isolates to the other antibiotic using a standardized susceptibility testing method (e.g., broth microdilution or disk diffusion).

  • Determine Epetraborole MIC: For each characterized isolate (both resistant and susceptible to the other antibiotic), determine the MIC of Epetraborole.

  • Compare MICs: Compare the Epetraborole MIC values between the isolates that are resistant and susceptible to the other antibiotic. A lack of significant difference in Epetraborole MICs would suggest no cross-resistance.

Data Presentation

Table 1: Epetraborole Minimum Inhibitory Concentration (MIC) Data against Mycobacterium avium Complex (MAC) Isolates.

AntibioticOrganism/Isolate TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Epetraborole110 MAC clinical isolates from Japan240.25 - 16[2][5]
Epetraborole51 MAC isolates2 (CAMHB) 1 (7H9)8 (CAMHB) 4 (7H9)0.25 - 8[9]
Epetraborole4 Clarithromycin-resistant MAC isolates--0.25 - 2[5]
EpetraboroleM. avium (n=17)216-[11]
EpetraboroleM. intracellulare (n=26)48-[11]
Clarithromycin110 MAC clinical isolates from Japan140.125 - >32[2]
Amikacin110 MAC clinical isolates from Japan8162 - 32[2]

CAMHB: Cation-Adjusted Mueller-Hinton Broth; 7H9: Middlebrook 7H9 Broth

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Epetraborole stock solution

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of Epetraborole in the broth directly in the 96-well plate. The final volume in each well should be 50 µL. b. Leave a column of wells with broth only to serve as a growth control.

  • Prepare Inoculum: a. Select isolated colonies from an overnight culture. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate the Plate: a. Add 50 µL of the standardized bacterial inoculum to each well, including the growth control wells. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours, or as appropriate for the specific bacterium.

  • Reading the Results: a. The MIC is the lowest concentration of Epetraborole that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium

  • Stock solutions of Epetraborole and the second antibiotic

  • Standardized bacterial inoculum (as prepared for MIC testing)

Procedure:

  • Plate Setup: a. In a 96-well plate, create a two-dimensional array of antibiotic concentrations. b. Along the x-axis (columns), prepare serial dilutions of Epetraborole. c. Along the y-axis (rows), prepare serial dilutions of the second antibiotic.

  • Inoculation: a. Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: a. Incubate the plate under appropriate conditions for the test organism.

  • Data Analysis: a. After incubation, determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpretation:

    • Synergy: FIC Index ≤ 0.5
    • Indifference: 0.5 < FIC Index ≤ 4
    • Antagonism: FIC Index > 4

Protocol 3: Induction and Selection of Epetraborole-Resistant Mutants

Materials:

  • Bacterial culture

  • Agar plates with and without varying concentrations of Epetraborole

  • Liquid broth medium

Procedure:

  • Spontaneous Mutant Selection: a. Grow a large population of the bacterium in non-selective liquid broth to a high density (e.g., 109 - 1010 CFU/mL). b. Plate the high-density culture onto agar plates containing Epetraborole at concentrations 2x, 4x, and 8x the MIC. c. Incubate the plates under appropriate conditions until colonies appear. d. Any colonies that grow on the Epetraborole-containing plates are potential resistant mutants.

  • Confirmation of Resistance: a. Pick individual colonies from the selective plates and streak them onto fresh Epetraborole-containing agar to confirm their resistance. b. Grow the confirmed resistant mutants in liquid culture and perform an MIC test to quantify the level of resistance.

  • Cross-Resistance Testing: a. Once you have a confirmed Epetraborole-resistant mutant, test its susceptibility to other antibiotics using the MIC determination protocol. b. Compare the MICs of the other antibiotics for the resistant mutant to the MICs for the original, susceptible parent strain.

Visualizations

Epetraborole_Mechanism_of_Action cluster_protein_synthesis Protein Synthesis cluster_inhibition Inhibition by Epetraborole Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS tRNA_Leu->LeuRS Inhibited_Complex Epetraborole-LeuRS-tRNA Complex tRNA_Leu->Inhibited_Complex Charged_tRNA Leucyl-tRNA-Leu LeuRS->Charged_tRNA LeuRS->Charged_tRNA LeuRS->Inhibited_Complex Ribosome Ribosome Charged_tRNA->Ribosome Charged_tRNA->Ribosome Protein Protein Ribosome->Protein Ribosome->Protein Epetraborole Epetraborole Epetraborole->LeuRS Epetraborole->LeuRS

Caption: Mechanism of action of Epetraborole.

Cross_Resistance_Workflow start Start with Bacterial Isolate mic_e Determine MIC of Epetraborole (E) start->mic_e mic_x Determine MIC of Antibiotic X start->mic_x select_resistant Select for E-resistant mutants on E-containing agar mic_e->select_resistant compare Compare MIC of X in parent vs. E-resistant mutant mic_x->compare confirm_resistance Confirm E resistance of mutants (re-test MIC) select_resistant->confirm_resistance test_cross_resistance Determine MIC of Antibiotic X for E-resistant mutants confirm_resistance->test_cross_resistance test_cross_resistance->compare no_cross No Cross-Resistance compare->no_cross MICs are similar cross Cross-Resistance compare->cross MIC of X is higher

Caption: Experimental workflow for assessing cross-resistance.

Resistance_Logic cluster_epetraborole Epetraborole cluster_other_antibiotics Other Antibiotic Classes e_target Target: LeuRS e_resistance Resistance: leuS mutation e_target->e_resistance other_resistance Resistance: e.g., Target modification, Efflux pumps e_resistance->other_resistance No shared mechanism no_cross_resistance Conclusion: Low Potential for Cross-Resistance e_resistance->no_cross_resistance other_target Target: e.g., Ribosome, Cell Wall Synthesis other_target->other_resistance other_resistance->no_cross_resistance

Caption: Logic of low cross-resistance potential.

References

Validation & Comparative

Epetraborole Hydrochloride vs. Standard of Care for Nontuberculous Mycobacterial (NTM) Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nontuberculous mycobacterial (NTM) infections present a significant and growing therapeutic challenge due to the intrinsic drug resistance of the causative organisms and the long, often toxic, treatment regimens required. This guide provides an objective comparison of epetraborole hydrochloride, a novel investigational agent, with the current standard of care (SOC) for NTM infections, supported by preclinical and clinical data.

Overview

Epetraborole is a novel, orally bioavailable, small-molecule inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2] This unique mechanism of action offers a potential advantage against drug-resistant NTM strains. The standard of care for NTM lung disease, particularly that caused by Mycobacterium avium complex (MAC), typically involves a multi-drug regimen administered for 12 months or more after culture conversion.[3][4] This regimen commonly includes a macrolide (clarithromycin or azithromycin), a rifamycin (rifampin or rifabutin), and ethambutol.[3][4]

While preclinical studies of epetraborole showed promise, its clinical development for treatment-refractory MAC lung disease was recently halted. AN2 Therapeutics announced the termination of the Phase 2/3 EBO-301 trial after topline results indicated insufficient efficacy, particularly in achieving sputum culture conversion, although the drug was generally well-tolerated.[5][6][7]

Mechanism of Action

Epetraborole

Epetraborole targets and inhibits the bacterial enzyme leucyl-tRNA synthetase (LeuRS). By binding to the editing site of LeuRS, it blocks the attachment of leucine to its corresponding tRNA, thereby halting protein synthesis and leading to bacterial cell death.[2]

Diagram: Mechanism of Action of Epetraborole

cluster_bacterium Mycobacterium Cell Epetraborole Epetraborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Epetraborole->LeuRS Inhibits Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Essential for Cell_Death Bacterial Cell Death LeuRS->Cell_Death Inhibition leads to tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS

Caption: Mechanism of Epetraborole via LeuRS inhibition.

Standard of Care (MAC Infections)

The SOC regimen for MAC infections employs a multi-pronged attack on the mycobacteria.

  • Macrolides (Clarithromycin/Azithromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.

  • Rifamycins (Rifampin/Rifabutin): Inhibit DNA-dependent RNA polymerase, thus blocking RNA synthesis.[8]

  • Ethambutol: Inhibits arabinosyl transferases, which are involved in the synthesis of the mycobacterial cell wall.[9]

Diagram: Mechanism of Action of Standard of Care Drugs

cluster_bacterium Mycobacterium Cell Macrolides Macrolides Ribosome 50S Ribosome Macrolides->Ribosome Binds to Rifamycins Rifamycins RNA_Polymerase RNA Polymerase Rifamycins->RNA_Polymerase Binds to Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Blocks Cell_Wall_Synthesis Cell Wall Synthesis Arabinosyl_Transferase->Cell_Wall_Synthesis Blocks

Caption: Multi-target mechanisms of standard of care drugs.

Preclinical Data: In Vitro Activity

Epetraborole has demonstrated potent in vitro activity against a range of NTM species, including clinical isolates of MAC and M. abscessus.

Organism/Isolate GroupNEpetraborole MIC Range (µg/mL)Epetraborole MIC₅₀ (µg/mL)Epetraborole MIC₉₀ (µg/mL)Reference
M. avium complex (MAC)510.25 - 824[10]
M. avium complex (Japan isolates)1100.25 - 1624[5]
M. abscessus1470.03 - 0.250.060.12[11]
M. avium ATCC 700898--0.5-[12]
M. intracellulare 20-S-13 (Clarithromycin-resistant)--0.06-[12]

Preclinical Data: In Vivo Efficacy

Studies in a chronic mouse lung infection model have shown that epetraborole reduces bacterial load and enhances the activity of the SOC regimen.

NTM StrainTreatment GroupDose (mg/kg, PO, QD)Mean Log₁₀ CFU Reduction vs. ControlReference
M. avium 2285REpetraborole100~2.5[1]
M. avium 2285RClarithromycin250~1.0[1]
M. avium ATCC 700898Epetraborole200~4.8[1]
M. avium ATCC 700898Standard of Care (SOC)¹Various~3.2[1]
M. avium ATCC 700898Epetraborole + SOC¹200 + Various~5.6[1]
M. abscessus ATCC 19977Epetraborole251.1[13]
M. abscessus ATCC 19977Epetraborole501.1[13]
M. abscessus ATCC 19977Imipenem100 (SC, BID)1.9[13]

¹SOC: Clarithromycin (250 mg/kg), Rifabutin (100 mg/kg), Ethambutol (100 mg/kg)

Clinical Trial Data: EBO-301 Phase 2

The EBO-301 trial was a pivotal Phase 2/3, double-blind, placebo-controlled study in patients with treatment-refractory MAC lung disease. The trial was terminated due to insufficient efficacy.

EndpointEpetraborole + OBR¹ (n=38)Placebo + OBR¹ (n=40)Treatment Differencep-valueReference
PRO-based Clinical Response²39.5%25.0%13.9%0.19[7]
Sputum Culture Conversion (Month 6)13.2%10.0%3.4%0.64[7]

¹OBR: Optimized Background Regimen, consisting of at least 2 antimycobacterial agents, as specified by the investigator. ²PRO: Patient-Reported Outcome.

Diagram: EBO-301 Clinical Trial Workflow

Screening Screening (Treatment-Refractory MAC Lung Disease) Randomization Randomization (1:1) Screening->Randomization Arm_A Epetraborole (500mg QD) + Optimized Background Regimen (OBR) Randomization->Arm_A Arm_B Placebo + Optimized Background Regimen (OBR) Randomization->Arm_B Treatment Treatment Period (Up to 12 months post-conversion) Arm_A->Treatment Arm_B->Treatment Endpoint_Analysis Endpoint Analysis (Month 6) Treatment->Endpoint_Analysis

Caption: Simplified workflow of the EBO-301 Phase 2 trial.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) document M24-A3.[12]

  • Medium: Cation-adjusted Mueller Hinton broth.[12]

  • Procedure: NTM isolates are exposed to serial twofold dilutions of the antimicrobial agent in a microtiter plate.

  • Incubation: Plates are incubated at 37°C. Incubation time varies by NTM species, typically 7-14 days for slow-growers like MAC and 3-5 days for rapid-growers like M. abscessus.[14]

  • Endpoint: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the organism.[15]

Time-Kill Assay (for M. abscessus)
  • Inoculum Preparation: A log-phase culture of M. abscessus (OD₆₀₀ of 0.4–0.8) is diluted to approximately 10⁵ CFU/mL in 7H9 broth.[16]

  • Drug Exposure: The bacterial suspension is incubated with the test drug at various concentrations (e.g., multiples of the MIC). A drug-free culture serves as a growth control.[17]

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 1, 2, 3, 4, and 5 days).[17]

  • Quantification: Samples are serially diluted and plated on 7H10 agar. Colonies are counted after 4 days of incubation at 37°C to determine the CFU/mL.[16]

  • Analysis: The change in log₁₀ CFU/mL over time is plotted for each drug concentration. Bactericidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

In Vivo Chronic Mouse Lung Infection Model
  • Animal Model: C57BL/6 mice are commonly used.[1]

  • Infection: Mice are infected via pulmonary aerosol with a high concentration of a MAC strain (e.g., 1x10¹¹ CFU).[1]

  • Treatment Initiation: Treatment is initiated at a chronic stage of infection, typically 28 days post-infection.[1]

  • Drug Administration: Epetraborole and SOC drugs are administered orally once daily for a specified duration (e.g., 56 days).[1]

  • Efficacy Endpoint: The primary endpoint is the bacterial burden (CFU) in the lungs. Lungs are harvested at the end of treatment, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to quantify CFU.[1]

Conclusion

This compound demonstrated potent in vitro activity against NTM and promising efficacy in preclinical in vivo models, both as a monotherapy and in combination with standard-of-care agents. Its novel mechanism of action targeting LeuRS provided a strong rationale for its development. However, the compound failed to demonstrate sufficient clinical efficacy in the Phase 2 portion of the EBO-301 trial for treatment-refractory MAC lung disease, leading to the termination of the program for this indication. While the safety profile was acceptable, the lack of significant improvement in sputum culture conversion over a placebo-controlled optimized background regimen underscores the profound difficulty in treating this patient population.

The standard of care, a multi-drug regimen of macrolides, rifamycins, and ethambutol, remains the cornerstone of NTM therapy despite its long duration, potential for toxicity, and suboptimal cure rates. The experience with epetraborole highlights the critical need for continued research into novel agents and therapeutic strategies, and emphasizes the importance of robust clinical trial design with validated endpoints to demonstrate meaningful patient benefit in NTM lung disease. Future research may explore epetraborole in other NTM patient populations or in different combination regimens.[5]

References

Epetraborole and Ceftazidime: A Comparative Analysis of Efficacy Against Burkholderia pseudomallei

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of epetraborole and ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis. This document synthesizes experimental data on their respective mechanisms of action, in vitro and in vivo potency, and synergistic effects.

Burkholderia pseudomallei is a Gram-negative bacterium that poses a significant therapeutic challenge due to its intrinsic resistance to many antibiotics.[1][2] The current standard-of-care for the intensive phase of melioidosis treatment often includes the third-generation cephalosporin, ceftazidime.[1][3] However, treatment failures and the emergence of resistance highlight the urgent need for novel therapeutic agents.[4][5] Epetraborole, a novel boron-containing antibiotic, has emerged as a promising candidate with a distinct mechanism of action.[6][7][8] This guide presents a comparative overview of the efficacy of these two antimicrobial agents based on available preclinical data.

Mechanism of Action

Epetraborole exerts its antibacterial effect by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS).[6][8][9] This enzyme is crucial for protein synthesis as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA).[6][8] By blocking this essential step, epetraborole effectively halts protein production, leading to bacterial growth inhibition.[6]

Ceftazidime, a member of the β-lactam class of antibiotics, acts by inhibiting penicillin-binding protein 3 (PBP-3).[4][10][11] PBPs are enzymes essential for the synthesis and maintenance of the bacterial cell wall. Inhibition of PBP-3 disrupts cell wall integrity, leading to cell filamentation and eventual lysis.[10]

cluster_epetraborole Epetraborole cluster_ceftazidime Ceftazidime Epetraborole Epetraborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Epetraborole->LeuRS Inhibits Leucyl_tRNA Leucyl-tRNA LeuRS->Leucyl_tRNA Catalyzes formation of Protein_Synthesis Protein Synthesis Leucyl_tRNA->Protein_Synthesis Essential for Bacterial_Growth_E Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_E Leads to (when inhibited) Ceftazidime Ceftazidime PBP3 Penicillin-Binding Protein 3 (PBP-3) Ceftazidime->PBP3 Inhibits Cell_Wall Cell Wall Synthesis PBP3->Cell_Wall Essential for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to (when inhibited)

Figure 1: Comparative Mechanisms of Action.

Comparative In Vitro Efficacy

Epetraborole has demonstrated potent in vitro activity against a range of B. pseudomallei strains, including clinical isolates with varying susceptibility to standard-of-care drugs.[6] Studies have reported Minimum Inhibitory Concentration (MIC) values for epetraborole to be generally lower than those for ceftazidime against the same strains.[6][8]

DrugStrain PanelMIC Range (μg/mL)MIC Mode (μg/mL)Reference
Epetraborole 13 clinical and 3 reference strains0.25 - 41[6][8]
Ceftazidime 13 clinical and 3 reference strains2 - 84[6][8]

Ex Vivo and In Vivo Efficacy

Preclinical models have been crucial in evaluating the potential of epetraborole for treating melioidosis. Ex vivo studies using THP-1 macrophages have shown that epetraborole is effective at killing intracellular B. pseudomallei and demonstrates synergy when combined with ceftazidime.[6][12]

In an acute pulmonary murine infection model of melioidosis, epetraborole administered orally or subcutaneously showed efficacy comparable to ceftazidime.[6][7] Notably, the combination of epetraborole and ceftazidime resulted in significantly improved antimicrobial activity in this animal model, suggesting a potential for combination therapy to enhance treatment outcomes.[6][7]

ModelDrug(s)Key FindingsReference
Ex Vivo (THP-1 Macrophages) EpetraboroleDose-dependent inhibition of intracellular B. pseudomallei growth.[6]
Epetraborole + CeftazidimeDemonstrated synergy in killing intracellular bacteria.[6][12]
In Vivo (Murine Pulmonary Infection) Epetraborole (oral or subcutaneous)Efficacy equivalent to ceftazidime.[6][7]
Epetraborole + CeftazidimeSignificantly improved antimicrobial activity compared to monotherapy.[6][7]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

The in vitro activity of epetraborole and ceftazidime against B. pseudomallei is commonly determined using the broth microdilution method.[7]

  • Bacterial Strains : A panel of clinically derived and reference B. pseudomallei strains are used.[6]

  • Inoculum Preparation : Bacterial colonies are suspended in a suitable broth to achieve a standardized concentration.

  • Drug Dilution : Serial dilutions of epetraborole and ceftazidime are prepared in a 96-well microtiter plate.

  • Incubation : The prepared bacterial inoculum is added to each well, and the plates are incubated under appropriate conditions.

  • MIC Determination : The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.[6]

Ex Vivo Macrophage Infection Model

This model assesses the ability of the antibiotics to kill bacteria residing within host cells.

  • Cell Culture : Human monocytic THP-1 cells are cultured and differentiated into macrophages.[6]

  • Infection : The macrophages are infected with B. pseudomallei at a specific multiplicity of infection.

  • Antibiotic Treatment : After allowing for bacterial uptake, the infected cells are treated with various concentrations of epetraborole, ceftazidime, or a combination of both.[13]

  • Cell Lysis and Enumeration : At designated time points, the macrophages are lysed to release intracellular bacteria, which are then plated to determine the number of colony-forming units (CFUs).[6]

In Vivo Murine Melioidosis Model

The murine pulmonary infection model is a standard for evaluating the efficacy of antimicrobial agents against B. pseudomallei.

  • Animal Model : Mice (e.g., BALB/c) are used for the infection studies.[14]

  • Infection : Mice are infected via the intranasal route with a lethal dose of B. pseudomallei.

  • Treatment : At a specified time post-infection, treatment is initiated with epetraborole (administered orally or subcutaneously), ceftazidime, or a combination therapy.[6][13]

  • Outcome Measures : Efficacy is assessed by monitoring survival rates and determining the bacterial burden (CFUs) in the lungs and spleen at the end of the treatment period.[13]

cluster_invitro In Vitro Susceptibility cluster_exvivo Ex Vivo Macrophage Model cluster_invivo In Vivo Murine Model Strain_Selection Select B. pseudomallei Strains Inoculum_Prep Prepare Standardized Inoculum Strain_Selection->Inoculum_Prep Incubation Inoculate and Incubate Plates Inoculum_Prep->Incubation Drug_Dilution Prepare Serial Drug Dilutions Drug_Dilution->Incubation MIC_Reading Read Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading Macrophage_Culture Culture and Differentiate THP-1 Macrophages Infect_Cells Infect Macrophages with B. pseudomallei Macrophage_Culture->Infect_Cells Antibiotic_Treat Treat with Epetraborole/Ceftazidime Infect_Cells->Antibiotic_Treat Cell_Lysis_CFU Lyse Cells and Determine Intracellular CFU Antibiotic_Treat->Cell_Lysis_CFU Infect_Mice Intranasal Infection of Mice Initiate_Treatment Initiate Drug Treatment Regimen Infect_Mice->Initiate_Treatment Monitor_Survival Monitor Survival Initiate_Treatment->Monitor_Survival Assess_Burden Assess Bacterial Burden (Lungs/Spleen) Initiate_Treatment->Assess_Burden

Figure 2: Experimental Workflow for Efficacy Evaluation.

Conclusion

Epetraborole demonstrates potent activity against Burkholderia pseudomallei, with in vitro studies indicating lower MICs compared to ceftazidime. Its novel mechanism of action, targeting leucyl-tRNA synthetase, makes it a valuable candidate, particularly in the context of potential resistance to β-lactam antibiotics.[15] Furthermore, preclinical data from ex vivo and in vivo models suggest that epetraborole has comparable efficacy to ceftazidime as a monotherapy and exhibits synergistic effects when used in combination.[6][12] These findings support the continued investigation of epetraborole as a new therapeutic option for the treatment of melioidosis, both as a standalone agent and as part of a combination regimen with existing antibiotics like ceftazidime.

References

Validating Epetraborole's Engagement of Leucyl-tRNA Synthetase in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epetraborole is a novel, boron-containing antimicrobial agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[1][2][3] Its unique mechanism of action, which involves trapping tRNALeu in the editing domain of LeuRS, presents a promising avenue for combating drug-resistant bacteria.[1][4] This guide provides a comparative overview of the key experimental methods used to validate the engagement of epetraborole with its intended target, LeuRS, in bacteria. The information is compiled from various studies and presented to aid researchers in designing and interpreting their own experiments.

Mechanism of Action

Epetraborole inhibits protein synthesis by forming an adduct with the terminal adenosine of uncharged tRNALeu within the editing site of the LeuRS enzyme.[1][4] This boron-mediated trapping of tRNALeu prevents the enzyme from attaching leucine to its cognate tRNA, thereby halting protein synthesis and inhibiting bacterial growth.[1][4]

cluster_0 Bacterial Cell Epetraborole Epetraborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Epetraborole->LeuRS Enters editing site Adduct Epetraborole-tRNA-Leu Adduct LeuRS->Adduct Forms adduct tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Inhibition Inhibition Adduct->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: Mechanism of action of epetraborole in inhibiting bacterial protein synthesis.

Comparative Data on Epetraborole Activity

The following tables summarize the in vitro activity of epetraborole against various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Epetraborole Against Various Bacteria

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference
Burkholderia pseudomallei13 clinical and 3 reference strains0.25 - 4[1]
Mycobacterium abscessus59 clinical isolatesMIC50: 0.125, MIC90: 0.25[4]
Mycobacterium avium complex5 strainsPotent in vivo efficacy[5]

Experimental Protocols for Target Validation

Validating that a compound acts on its intended target is a critical step in drug development. The following are key experimental protocols used to confirm epetraborole's engagement with LeuRS.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a serial dilution of epetraborole in cation-adjusted Mueller-Hinton broth (or other appropriate media for the specific bacterium) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterium for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of epetraborole that shows no visible growth.

Generation and Sequencing of Resistant Mutants

This method confirms the target by identifying mutations in the gene encoding the target protein in resistant organisms.

Protocol:

  • Selection of Mutants: Plate a high density of bacteria (e.g., 109 CFU) on agar plates containing epetraborole at concentrations 4x, 8x, and 16x the MIC.

  • Incubation: Incubate the plates until resistant colonies appear.

  • Isolation and Verification: Isolate individual resistant colonies and re-test their MIC to confirm resistance.

  • Gene Sequencing: Extract genomic DNA from the resistant isolates and amplify the leuS gene using PCR.

  • Analysis: Sequence the amplified leuS gene and compare it to the wild-type sequence to identify mutations that confer resistance. Non-synonymous mutations in the leuS gene are strong evidence of target engagement.[4]

CRISPR Interference (CRISPRi) for Gene Knockdown

CRISPRi can be used to specifically reduce the expression of the target gene (leuS), which should lead to increased susceptibility to the drug.

Protocol:

  • Construct Design: Design a guide RNA (gRNA) that targets the promoter or coding region of the leuS gene.

  • CRISPRi System Delivery: Introduce the CRISPRi system (dCas9 and the gRNA) into the target bacteria.

  • Gene Knockdown Induction: Induce the expression of the dCas9-gRNA complex (e.g., with anhydrotetracycline).

  • Susceptibility Testing: Perform an MIC assay with epetraborole on the bacteria with the induced CRISPRi system.

  • Analysis: A significant decrease in the MIC of epetraborole upon leuS knockdown indicates that the drug's efficacy is dependent on the expression level of LeuRS, thus confirming target engagement.[6]

cluster_workflow Target Validation Workflow Start Start MIC Determine MIC Start->MIC Resistant_Mutants Generate and Sequence Resistant Mutants MIC->Resistant_Mutants CRISPRi CRISPRi Gene Knockdown MIC->CRISPRi LeuS_Mutations Mutations in leuS gene? Resistant_Mutants->LeuS_Mutations Hypersusceptibility Hypersusceptibility to Epetraborole? CRISPRi->Hypersusceptibility Target_Validated Target Validated LeuS_Mutations->Target_Validated Yes Target_Not_Validated Target Not Validated LeuS_Mutations->Target_Not_Validated No Hypersusceptibility->Target_Validated Yes Hypersusceptibility->Target_Not_Validated No

Caption: Experimental workflow for validating epetraborole's target engagement with LeuRS.

Comparison with Other LeuRS Inhibitors

While this guide focuses on epetraborole, it is important to note that other compounds targeting LeuRS exist. For instance, tavaborole (AN2690) is an antifungal benzoxaborole that also inhibits LeuRS.[7] Comparative studies using the methodologies described above can help elucidate differences in potency, spectrum of activity, and resistance profiles among various LeuRS inhibitors.

Conclusion

The validation of epetraborole's engagement with its LeuRS target in bacteria is supported by a combination of biochemical, whole-cell, and genetic evidence. The consistent findings across different experimental approaches, including the determination of MICs, the identification of resistance-conferring mutations in the leuS gene, and the demonstration of hypersusceptibility upon leuS knockdown, provide a robust confirmation of its mechanism of action. This comprehensive understanding of target engagement is essential for the continued development of epetraborole and other novel antimicrobials targeting aminoacyl-tRNA synthetases.

References

Epetraborole and Clarithromycin: A Head-to-Head Comparison for the Treatment of Mycobacterium avium Complex (MAC) Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical and clinical data for two key antimycobacterial agents.

This guide provides a detailed, data-driven comparison of epetraborole and clarithromycin, two antibiotics with distinct mechanisms of action, for the treatment of Mycobacterium avium complex (MAC) disease. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.

At a Glance: Key Differences

FeatureEpetraboroleClarithromycin
Mechanism of Action Inhibitor of leucyl-tRNA synthetase (LeuRS), blocking protein synthesis.[1][2][3][4]Binds to the 50S ribosomal subunit, inhibiting protein synthesis.[5][6][7]
Development Status for MAC Phase 2/3 clinical trial for treatment-refractory MAC lung disease was initiated but subsequently terminated due to insufficient efficacy.[8]FDA-approved for the prevention and treatment of disseminated MAC infection.[9][10]
Known Resistance Mechanism in MAC Not yet well-characterized in clinical isolates. Preclinical data suggests a low propensity for resistance development.[11][12]Point mutations in the 23S rRNA gene are the primary cause of resistance.[13][14]
Oral Bioavailability Yes, administered as a once-daily oral tablet in clinical trials.[15][16]Yes, available as oral tablets (immediate and extended-release) and suspension.[10]

In Vitro Activity

Epetraborole has demonstrated potent in vitro activity against a range of MAC clinical isolates, including strains resistant to clarithromycin.[16][17] The minimum inhibitory concentration (MIC) values for epetraborole are comparable to or lower than those of clarithromycin for susceptible strains.

Table 1: Comparative In Vitro Activity against MAC Isolates

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Epetraborole0.25 - 1624[18]
Epetraborole0.25 - 828[16]
Clarithromycin0.125 - >3214[18]
Clarithromycin0.25 - >6414[16]
Clarithromycin≤4.0 (for susceptible isolates)N/AN/A[19][20]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Preclinical In Vivo Efficacy

Head-to-head studies in chronic mouse models of MAC lung infection have provided valuable insights into the comparative efficacy of epetraborole and clarithromycin.

A study evaluating epetraborole against a biofilm-forming strain of M. avium (2285R) demonstrated that all tested doses of epetraborole were significantly more effective than clarithromycin at a dose of 250 mg/kg.[11][12] Furthermore, when combined with a standard of care (SOC) regimen (clarithromycin, rifabutin, and ethambutol), epetraborole significantly enhanced the bactericidal activity of the regimen.[11][12]

Table 2: Preclinical Efficacy in a Chronic MAC Mouse Lung Infection Model (M. avium 2285R)

Treatment GroupDosage (mg/kg, PO, QD)Mean Log₁₀ CFU Reduction in Lungs (vs. Day 28 Control)Reference
Epetraborole1, 10, 30, 100, 300, 500Significantly better than Clarithromycin[11][12]
Clarithromycin250Less effective than all Epetraborole doses[11][12]

CFU = Colony Forming Units; PO = Per os (by mouth); QD = Once daily

Clinical Trial Overview

Epetraborole

Epetraborole was being evaluated in a pivotal Phase 2/3, double-blind, placebo-controlled study (EBO-301, NCT05327803) in patients with treatment-refractory MAC lung disease.[15][21][22] The trial was designed to assess the efficacy and safety of epetraborole when added to an optimized background regimen (OBR). However, AN2 Therapeutics announced the termination of the trial after topline results from the Phase 2 portion showed insufficient efficacy.[8] While the study met its primary objective related to a patient-reported outcome tool, the key secondary endpoint of sputum culture conversion at month six was not met, with similar rates in the epetraborole and placebo arms (13.2% vs. 10.0%, respectively).[8]

Clarithromycin

Clarithromycin is a well-established component of the multi-drug regimen for treating MAC disease.[10] Its efficacy, particularly in the context of disseminated MAC in HIV-infected patients, has been demonstrated in numerous clinical trials.[19] However, the emergence of resistance during monotherapy is a significant limitation, necessitating its use in combination with other antimycobacterial agents.[13][23]

Mechanisms of Action and Resistance

The distinct mechanisms of action of epetraborole and clarithromycin are reflected in their differing resistance profiles.

Epetraborole: Targeting Leucyl-tRNA Synthetase

Epetraborole is a boron-containing compound that inhibits bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3] This enzyme is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), an essential step in protein synthesis. By forming an adduct with the terminal adenosine of tRNALeu within the editing site of LeuRS, epetraborole effectively traps the tRNA and halts protein production.[3]

Epetraborole_Mechanism cluster_Bacterial_Cell Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Leucyl-tRNA_Leu tRNA_Leu tRNA_Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Epetraborole Epetraborole Epetraborole->LeuRS Inhibits Clarithromycin_Mechanism cluster_Bacterial_Cell Bacterial Cell Ribosome 50S Ribosomal Subunit Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Elongation mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome Clarithromycin Clarithromycin Clarithromycin->Ribosome Inhibits Experimental_Workflow_Mouse_Model Infection Aerosol Infection of Mice with MAC Establishment Establishment of Chronic Infection (e.g., 28 days) Infection->Establishment Treatment_Groups Randomization into Treatment Groups (Epetraborole, Clarithromycin, Combination, Control) Establishment->Treatment_Groups Daily_Treatment Daily Oral Treatment (e.g., 56 days) Treatment_Groups->Daily_Treatment Endpoint_Analysis Endpoint Analysis: Quantification of Bacterial Load (CFU) in Lungs/Spleen Daily_Treatment->Endpoint_Analysis

References

Epetraborole In Vitro Synergy with Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro synergy testing of epetraborole, a novel boron-containing inhibitor of bacterial leucyl-tRNA synthetase, with other antimicrobial agents. The data presented here is crucial for understanding the potential of epetraborole in combination therapies, particularly for challenging infections like those caused by Nontuberculous Mycobacteria (NTM).

Executive Summary

Epetraborole has been evaluated in combination with several standard-of-care antimicrobials against various NTM strains, primarily Mycobacterium avium complex (MAC). The predominant method for assessing synergy has been the checkerboard broth microdilution assay. The key findings from these studies indicate that epetraborole, when combined with other antimicrobials, does not exhibit antagonism. Notably, synergistic or additive effects have been observed when epetraborole is paired with ethambutol against certain MAC isolates. For most other combinations, the interaction is characterized as indifferent, meaning the activity of the combined drugs is equal to that of the most active single agent. Furthermore, combining epetraborole with agents like ethambutol, clarithromycin, rifabutin, or amikacin has been shown to significantly reduce the frequency of resistance development.

Quantitative Synergy Analysis

The following tables summarize the outcomes of in vitro synergy testing of epetraborole in combination with various antimicrobials against NTM species. The interaction is primarily defined by the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through checkerboard assays.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additivity/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Epetraborole Synergy with Standard-of-Care Antimicrobials against Mycobacterium avium complex (MAC)
Combination AgentBacterial StrainsTest MethodObserved InteractionFICI Range
Ethambutol (EMB)5 MAC strainsCheckerboard AssaySynergy or Additivity[1]Not specified
Clarithromycin (CLR)7 NTM strainsCheckerboard AssayIndifference[1]Not specified
Rifabutin (RBT)7 NTM strainsCheckerboard AssayIndifference[1]Not specified
Amikacin (AMK)7 NTM strainsCheckerboard AssayIndifference[1]Not specified
Bedaquiline (BDQ)7 NTM strainsCheckerboard AssayIndifference[1]Not specified

Note: Specific FICI values were not available in the reviewed literature. The interactions are reported as described in the source.

Table 2: Impact of Combination on Epetraborole Resistance Frequency in M. avium
Combination AgentFold Reduction in Resistance Frequency
Ethambutol (EMB)>700-fold[1]
Clarithromycin (CLR)>700-fold[1]
Rifabutin (RBT)>700-fold[1]
Amikacin (AMK)>700-fold[1]

Experimental Protocols

Checkerboard Broth Microdilution Assay

The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.

Objective: To determine the minimum inhibitory concentration (MIC) of each drug alone and in combination, and to calculate the FICI to classify the interaction as synergistic, additive/indifferent, or antagonistic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate broth media (e.g., Middlebrook 7H9 for mycobacteria)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Stock solutions of epetraborole and the second antimicrobial agent

Procedure:

  • Preparation of Drug Dilutions:

    • Antimicrobial agents are serially diluted in the broth medium.

    • In a 96-well plate, Drug A (e.g., epetraborole) is serially diluted along the x-axis (columns), while Drug B is serially diluted along the y-axis (rows).

    • The final plate contains a gradient of concentrations for both drugs, with wells containing single agents and various combinations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated at an appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours for common bacteria; longer for mycobacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the drug(s) that visually inhibits bacterial growth.

  • FICI Calculation: The FICI is calculated for each well showing no growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) The ΣFICI is the lowest FICI value obtained for any of the wells.

Visualizing Experimental Workflows

Epetraborole's Mechanism of Action

Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][3] This unique mechanism of action makes it a valuable candidate for combination therapy.

epetraborole_moa cluster_protein_synthesis Bacterial Protein Synthesis Leucine Leucine LeuRS LeuRS Leucine->LeuRS tRNA^Leu tRNA^Leu tRNA^Leu->LeuRS Leucyl-tRNA^Leu Leucyl-tRNA^Leu LeuRS->Leucyl-tRNA^Leu Aminoacylation Ribosome Ribosome Leucyl-tRNA^Leu->Ribosome Protein Protein Ribosome->Protein Epetraborole Epetraborole Epetraborole->LeuRS Inhibits

Caption: Mechanism of action of Epetraborole, inhibiting leucyl-tRNA synthetase (LeuRS).

Checkerboard Assay Workflow

The following diagram illustrates the key steps involved in performing a checkerboard assay for synergy testing.

checkerboard_workflow Start Start Prepare Drug A Dilutions Prepare Drug A Dilutions Start->Prepare Drug A Dilutions Prepare Drug B Dilutions Prepare Drug B Dilutions Start->Prepare Drug B Dilutions Dispense Drugs in 96-Well Plate Dispense Drugs in 96-Well Plate Prepare Drug A Dilutions->Dispense Drugs in 96-Well Plate Prepare Drug B Dilutions->Dispense Drugs in 96-Well Plate Prepare Standardized Inoculum Prepare Standardized Inoculum Dispense Drugs in 96-Well Plate->Prepare Standardized Inoculum Inoculate Plate Inoculate Plate Prepare Standardized Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MICs Read MICs Incubate Plate->Read MICs Calculate FICI Calculate FICI Read MICs->Calculate FICI Determine Interaction Determine Interaction Calculate FICI->Determine Interaction End End Determine Interaction->End

Caption: Workflow of the checkerboard assay for antimicrobial synergy testing.

References

Epetraborole: A Novel Hope Against Imipenem-Resistant Mycobacteroides abscessus

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of epetraborole's efficacy against challenging imipenem-resistant Mycobacteroides abscessus strains versus alternative therapeutic strategies.

For researchers, scientists, and drug development professionals, the emergence of multi-drug resistant pathogens presents a formidable challenge. Among these, Mycobacteroides abscessus, an intrinsically drug-resistant non-tuberculous mycobacterium, is a growing concern, particularly in patients with cystic fibrosis and other chronic lung diseases. The increasing prevalence of imipenem-resistant strains, a key component of the current standard-of-care, necessitates the urgent development of novel therapeutics. This guide provides a comparative analysis of the efficacy of epetraborole, a novel boron-containing leucyl-tRNA synthetase inhibitor, against imipenem-resistant M. abscessus, alongside a review of alternative treatment options, supported by experimental data.

Epetraborole: In Vivo Efficacy Against an Imipenem-Resistant Strain

A recent study has demonstrated the significant in vivo activity of epetraborole (EBO) against an imipenem-resistant clinical isolate of M. abscessus, M9530. The minimum inhibitory concentration (MIC) of imipenem against this strain was reported to be 48 µg/mL, classifying it as resistant. In a mouse model of lung infection, oral administration of epetraborole resulted in a dose-dependent reduction in bacterial burden.

Treatment GroupDosageRouteLog10 CFU Reduction in Lungs (4 weeks)
Epetraborole (EBO)50 mg/kgOral, once daily2.5
Epetraborole (EBO)25 mg/kgOral, once daily1.2
Imipenem100 mg/kgSubcutaneous, twice dailyNot specified for this resistant strain
Vehicle (PBS)--Net increase of 2.5 log10 CFU

Data extracted from a study by Rimal et al. (2024). The study highlights that the efficacy of 50 mg/kg epetraborole was statistically similar to that of twice-daily 100 mg/kg imipenem against this resistant strain.[1]

Alternative Therapeutic Strategies for Imipenem-Resistant M. abscessus

The treatment of imipenem-resistant M. abscessus infections is challenging and often relies on combination therapies with repurposed or novel drugs. While direct comparative data against epetraborole is limited, several agents have shown promise in preclinical and clinical settings.

Therapeutic Agent/CombinationMechanism of ActionKey Experimental Findings
Clofazimine & Bedaquiline Clofazimine: Disrupts membrane function; Bedaquiline: Inhibits ATP synthaseA combination of clofazimine and bedaquiline was effective in treating M. abscessus in GKO−/− and SCID mice models.[2]
Dual β-Lactam Therapy (e.g., Imipenem + Avibactam/Relebactam) Overcomes β-lactamase-mediated resistanceAvibactam improves the in vitro and in vivo effect of imipenem.[2] Relebactam, in combination with imipenem and amoxicillin, killed 100% of clinical isolates tested in one study.[3]
Rifabutin Inhibits DNA-dependent RNA polymeraseAs effective as clarithromycin in reducing bacterial burden in the spleen and lungs of NOD SCID mice.[2]
Tedizolid Oxazolidinone; inhibits protein synthesisShows intracellular antimicrobial activity alone and in combination with imipenem.[2]
Delamanid/Pretomanid Nitroimidazoles; interfere with mycolic acid synthesisNovel antimicrobials with activity against M. abscessus.[2][4]
Phage Therapy Lytic bacteriophages infect and kill bacteriaHas been used successfully in a severe case of disseminated M. abscessus infection.[2]

Experimental Protocols

In Vivo Efficacy of Epetraborole in a Mouse Model of Lung Infection

A key study utilized a C3HeB/FeJ mouse model to evaluate the efficacy of epetraborole. This model is designed to mimic human M. abscessus lung disease.

Experimental Workflow:

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase (4 weeks) cluster_evaluation Evaluation A Aerosol Infection (M. abscessus) B 1-week Infection Progression A->B C Oral Epetraborole (once daily) B->C D Subcutaneous Imipenem (twice daily) B->D E Vehicle Control (PBS) B->E F Lung Homogenization C->F D->F E->F G Serial Dilution & Plating F->G H CFU Enumeration G->H

Experimental workflow for in vivo efficacy testing.

Methodology:

  • Infection: C3HeB/FeJ mice are infected with M. abscessus via the aerosol route to establish a lung infection. The infection is allowed to progress for one week.

  • Treatment: Following the initial infection period, mice are treated for four weeks with either oral epetraborole (once daily at 25 or 50 mg/kg), subcutaneous imipenem (twice daily at 100 mg/kg), or a vehicle control (PBS).

  • Evaluation: At the end of the treatment period, the bacterial burden in the lungs is quantified by homogenizing the lung tissue, performing serial dilutions, and plating on appropriate media to enumerate colony-forming units (CFUs).

Mechanism of Action: Epetraborole

Epetraborole's novel mechanism of action is a key advantage, as it is less likely to be affected by existing resistance mechanisms to other antibiotic classes. It targets the editing domain of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[5]

mechanism_of_action cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by Epetraborole Leu Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein EBO Epetraborole EBO->Inhibition

Epetraborole's mechanism of action.

Conclusion

Epetraborole demonstrates significant promise as a therapeutic agent against imipenem-resistant Mycobacteroides abscessus. Its novel mechanism of action and potent in vivo efficacy, even against highly resistant strains, position it as a valuable candidate for further clinical development. While direct comparative studies with all alternative therapies are not yet available, the existing data suggests that epetraborole could become a crucial component in the armamentarium against this challenging pathogen. Continued research, including combination studies with other active agents, is warranted to fully elucidate its potential in treating M. abscessus infections.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Epetraborole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of epetraborole hydrochloride, a novel leucyl-tRNA synthetase inhibitor. Adherence to these protocols is vital to ensure compliance with regulations and to foster a culture of safety within the laboratory.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with many research chemicals, is governed by local, state, and federal regulations.[1] Since it is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), a hazardous waste determination must be made based on its characteristics.

Step 1: Hazardous Waste Determination

The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3][4][5] Based on the available SDS for this compound, it does not meet the criteria for ignitability, corrosivity, or reactivity.[1] The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). In the absence of specific TCLP data for this compound, it is prudent to manage it as a hazardous waste as a precautionary measure, especially in a research setting where waste streams can be complex.

Step 2: Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof container that is clearly labeled "Hazardous Waste" and includes the chemical name "this compound."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. The container must be labeled as "Hazardous Waste" with the chemical name and approximate concentration. Do not mix with other solvent wastes unless compatibility has been verified.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

Step 3: Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

Step 4: Disposal

The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of laboratory waste. Contact your EHS office to schedule a waste pickup and for any specific institutional requirements.

Quantitative Data Summary

ParameterValueReference
Acute Oral ToxicityCategory 4[1]
Skin IrritationCategory 2[1]
Eye IrritationCategory 2A[1]
Respiratory IrritationCategory 3[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Epetraborole_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe determine_waste Hazardous Waste Determination ppe->determine_waste segregate Segregate Waste determine_waste->segregate Treat as Hazardous solid_waste Solid Waste (Contaminated materials) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Glassware) segregate->sharps_waste storage Store in Labeled, Closed Containers in Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for Pickup by Licensed Hazardous Waste Vendor contact_ehs->disposal end Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Key Considerations for Laboratory Safety

  • Never dispose of this compound down the drain. This can lead to environmental contamination.[6]

  • Do not dispose of this chemical in the regular trash.

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

  • Maintain accurate records of the waste generated and its disposal.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.